N,N-Dimethyl-3,5-dinitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-3,5-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-9(2)6-3-7(10(12)13)5-8(4-6)11(14)15/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIFFLMOPHMUEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678995 | |
| Record name | N,N-Dimethyl-3,5-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46429-76-9 | |
| Record name | N,N-Dimethyl-3,5-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl-3,5-dinitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N,N-Dimethyl-3,5-dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N,N-Dimethyl-3,5-dinitroaniline from 3,5-dinitroaniline. Due to the significant deactivation of the amino group by the two electron-withdrawing nitro substituents, this transformation presents a notable chemical challenge. This document outlines a proposed synthetic protocol based on established methodologies for the methylation of deactivated anilines, alongside a compilation of relevant physicochemical and spectroscopic data for both the reactant and the product.
Overview and Synthetic Strategy
The synthesis of N,N-Dimethyl-3,5-dinitroaniline involves the exhaustive methylation of the primary amine functionality of 3,5-dinitroaniline. The presence of two nitro groups at the meta positions of the aniline ring drastically reduces the nucleophilicity of the nitrogen atom, rendering standard methylation procedures ineffective. Therefore, a robust methylation strategy is required, typically involving a potent methylating agent and a strong base to facilitate the deprotonation of the amine.
A proposed and logical approach is the use of a powerful electrophilic methylating agent, such as dimethyl sulfate, in conjunction with a strong, non-nucleophilic base like sodium hydride. This combination promotes the formation of the highly nucleophilic anilide anion, which can then react with the methylating agent. To enhance the reaction rate and yield, a phase-transfer catalyst can be employed to improve the solubility and reactivity of the anionic intermediate.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for the starting material and the target product is presented below for easy comparison.
Table 1: Physicochemical Properties
| Property | 3,5-Dinitroaniline | N,N-Dimethyl-3,5-dinitroaniline |
| CAS Number | 618-87-1[1] | 46429-76-9[2] |
| Molecular Formula | C₆H₅N₃O₄ | C₈H₉N₃O₄[3] |
| Molecular Weight | 183.12 g/mol [1] | 211.17 g/mol [2] |
| Appearance | Yellow to brown powder or crystals[4] | Yellow to orange solid[3] |
| Melting Point | 160-162 °C[4][5] | 166 °C[2] |
| Boiling Point | Decomposes | Not available |
| Solubility | Insoluble in water; soluble in ethanol and ether. | Not available |
Table 2: Spectroscopic Data
| Spectrum | 3,5-Dinitroaniline | N,N-Dimethyl-3,5-dinitroaniline |
| ¹H NMR | δ ~7.7-8.5 (m, Ar-H), ~6.8 (br s, NH₂) in DMSO-d₆ | Predicted: δ ~8.0-8.5 (m, Ar-H), ~3.1 (s, 2 x CH₃) |
| IR (cm⁻¹) | ~3400-3500 (N-H stretch), ~1530 & ~1350 (NO₂ stretch) | Predicted: No N-H stretch, ~1530 & ~1350 (NO₂ stretch), ~2800-3000 (C-H stretch) |
Experimental Protocol (Proposed)
Disclaimer: The following protocol is a proposed method based on general procedures for the methylation of deactivated anilines and has not been experimentally validated for this specific transformation. Appropriate safety precautions should be taken, and the reaction should be performed by a trained chemist in a suitable laboratory setting.
3.1. Materials and Reagents
-
3,5-Dinitroaniline
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol
3.2. Procedure
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.
-
Dispersion of Sodium Hydride: To the flask, add sodium hydride (2.2 equivalents, washed with anhydrous hexane to remove mineral oil and dried under nitrogen). Add anhydrous THF to the flask to create a slurry.
-
Addition of 3,5-Dinitroaniline: Dissolve 3,5-dinitroaniline (1.0 equivalent) in a minimal amount of anhydrous THF. If solubility is an issue, anhydrous DMF can be used as a co-solvent. Add this solution dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath).
-
Formation of the Anilide: Allow the mixture to stir at room temperature for 1 hour. The formation of the sodium salt of 3,5-dinitroaniline may be observed as a color change. If employing a phase-transfer catalyst, add tetrabutylammonium bromide (0.1 equivalents) at this stage.
-
Methylation: Cool the reaction mixture back to 0 °C. Add dimethyl sulfate (2.5 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C for THF). Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of ethanol, followed by water.
-
Extraction: Dilute the mixture with water and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent such as ethanol to yield N,N-Dimethyl-3,5-dinitroaniline as a solid.
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from 3,5-dinitroaniline to N,N-Dimethyl-3,5-dinitroaniline.
Caption: Proposed reaction pathway for the synthesis of N,N-Dimethyl-3,5-dinitroaniline.
Safety Considerations
-
3,5-Dinitroaniline: is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Dimethyl sulfate: is extremely toxic, carcinogenic, and corrosive. It should be handled with extreme caution in a well-ventilated fume hood using appropriate PPE, including heavy-duty gloves.
-
Sodium hydride: is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction should be performed with adequate shielding and emergency quenching materials (e.g., isopropanol) readily available.
This guide provides a foundational understanding and a plausible synthetic route for N,N-Dimethyl-3,5-dinitroaniline. Researchers should consult additional literature and exercise caution when attempting this synthesis.
References
- 1. 3,5-Dinitroaniline 97 618-87-1 [sigmaaldrich.com]
- 2. N,N-DIMETHYL-3,5-DINITROANILINE CAS#: 46429-76-9 [m.chemicalbook.com]
- 3. CAS 46429-76-9: N,N-dimethyl-3,5-dinitro-aniline [cymitquimica.com]
- 4. N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aablocks.com [aablocks.com]
Spectroscopic and Structural Characterization of N,N-Dimethyl-3,5-dinitroaniline: A Technical Overview
Introduction
N,N-Dimethyl-3,5-dinitroaniline is a nitroaromatic compound with potential applications in materials science and as an intermediate in chemical synthesis. A thorough understanding of its spectroscopic and structural properties is essential for researchers in these fields. This technical guide provides an overview of the expected spectroscopic data (NMR, IR, and MS) for N,N-Dimethyl-3,5-dinitroaniline. Due to the limited availability of published experimental data for this specific molecule, this guide leverages data from closely related analogs, such as N,N-dimethyl-3-nitroaniline, N,N-dimethyl-4-nitroaniline, and 3,5-dinitroaniline, to predict and interpret the spectroscopic features of the title compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for N,N-Dimethyl-3,5-dinitroaniline based on the analysis of its structural analogs.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N(CH₃)₂ | ~3.1 | Singlet |
| H-2, H-6 | ~7.5 - 8.0 | Doublet |
| H-4 | ~8.0 - 8.5 | Triplet |
Note: Predicted shifts are relative to TMS in CDCl₃. The electron-withdrawing nature of the two nitro groups is expected to shift the aromatic protons downfield compared to N,N-dimethylaniline.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| N(C H₃)₂ | ~40 |
| C-1 | ~150 |
| C-2, C-6 | ~110 - 120 |
| C-4 | ~120 - 130 |
| C-3, C-5 | ~148 |
Note: Predicted shifts are relative to TMS in CDCl₃. The carbons bearing the nitro groups (C-3 and C-5) are expected to be significantly deshielded.
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Asymmetric NO₂ Stretch | 1550 - 1520 | Strong |
| Symmetric NO₂ Stretch | 1350 - 1320 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| C-N Stretch (Aromatic Amine) | 1340 - 1250 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 211.06 | Molecular Ion |
| [M-NO₂]⁺ | 165.07 | Loss of a nitro group |
| [M-2NO₂]⁺ | 119.08 | Loss of both nitro groups |
Note: Based on the molecular formula C₈H₉N₃O₄. Fragmentation patterns are predicted based on common fragmentation pathways for nitroaromatic compounds.
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for aromatic compounds like N,N-Dimethyl-3,5-dinitroaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm for ¹H).
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Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Set the spectral width to cover the expected range (typically 0-200 ppm for ¹³C).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
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Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Common techniques include:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds.
-
Electrospray Ionization (ESI): Ideal for less volatile or thermally labile compounds, often coupled with liquid chromatography.
-
-
Instrumentation: Employ a mass spectrometer capable of high resolution and accurate mass measurements (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight and isotopic pattern.
-
Perform tandem MS (MS/MS) experiments to induce fragmentation and elucidate the structure. This involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like N,N-Dimethyl-3,5-dinitroaniline.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of N,N-Dimethyl-3,5-dinitroaniline.
Disclaimer: The spectroscopic data presented in this document for N,N-Dimethyl-3,5-dinitroaniline are predicted based on the analysis of structurally similar compounds. While these predictions are expected to be reasonably accurate, experimental verification is necessary for definitive structural assignment and characterization. The provided experimental protocols are general guidelines and may require optimization for this specific compound.
A Technical Guide to the Solubility of N,N-Dimethyl-3,5-dinitroaniline in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Dimethyl-3,5-dinitroaniline. Due to a lack of readily available quantitative solubility data in common organic solvents, this document focuses on providing detailed experimental protocols for determining solubility, which will enable researchers to generate this critical data in their own laboratory settings.
Introduction
N,N-Dimethyl-3,5-dinitroaniline is an organic compound featuring a dinitroaniline core structure.[1] It is typically a yellow to orange solid.[1] The presence of two nitro groups and a dimethylamino group on the aniline ring influences its polarity and, consequently, its solubility in various organic solvents. Understanding the solubility of this compound is crucial for a range of applications, including synthesis, purification, formulation, and in the context of drug development, for assessing its potential as a synthetic intermediate or scaffold. While specific solubility data is not widely published, the principles of "like dissolves like" can offer qualitative predictions. The polar nitro groups suggest potential solubility in polar solvents, while the nonpolar aromatic ring and methyl groups may contribute to solubility in less polar media.
Quantitative Solubility Data
A thorough search of available chemical databases and literature has revealed a notable absence of specific quantitative solubility data for N,N-Dimethyl-3,5-dinitroaniline in common organic solvents. One database explicitly lists its solubility as "N/A". This data gap highlights the necessity for experimental determination of solubility for applications requiring precise concentration knowledge.
Experimental Protocols for Solubility Determination
To address the absence of published data, this section provides detailed methodologies for determining the solubility of N,N-Dimethyl-3,5-dinitroaniline. These protocols are based on established methods for solid organic compounds.
Qualitative Solubility Assessment
A preliminary assessment of solubility can be performed to quickly screen a range of solvents.
Objective: To qualitatively determine if N,N-Dimethyl-3,5-dinitroaniline is soluble, partially soluble, or insoluble in a given solvent at room temperature.
Materials:
-
N,N-Dimethyl-3,5-dinitroaniline
-
A selection of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer or shaker
-
Spatula
Procedure:
-
Place a small, accurately weighed amount (e.g., 1-5 mg) of N,N-Dimethyl-3,5-dinitroaniline into a test tube.
-
Add a measured volume (e.g., 1 mL) of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear (though it may be colored).
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record the observations for each solvent.
Quantitative Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for the quantitative determination of solubility.
Objective: To determine the saturation solubility of N,N-Dimethyl-3,5-dinitroaniline in a specific solvent at a controlled temperature.
Materials:
-
N,N-Dimethyl-3,5-dinitroaniline
-
Selected organic solvent(s) of high purity
-
Scintillation vials or flasks with airtight seals
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of N,N-Dimethyl-3,5-dinitroaniline to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Accurately pipette a known volume of the solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
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Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined experimentally.
-
After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for a sufficient period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration within the linear range of the analytical method.
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Analyze the concentration of N,N-Dimethyl-3,5-dinitroaniline in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a suitable detector).
-
Calculate the original solubility in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of N,N-Dimethyl-3,5-dinitroaniline
This technical guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the thermal properties of N,N-Dimethyl-3,5-dinitroaniline. It covers the predicted thermal stability, hypothetical decomposition pathways, and standard experimental protocols for thermal analysis.
Predicted Thermal Properties
The thermal stability of N,N-Dimethyl-3,5-dinitroaniline can be predicted by examining the influence of its functional groups—the nitro groups which are energy-rich and prone to decomposition, and the N,N-dimethylamino group which can also influence the decomposition mechanism. The following table summarizes the anticipated thermal properties based on analogous compounds.
| Thermal Property | Predicted Value/Range | Notes |
| Melting Point (°C) | 150 - 170 | Based on the melting point of 3,5-dinitroaniline (160-162 °C), with the N,N-dimethyl substitution potentially having a slight effect on the crystal lattice energy. |
| Onset Decomposition Temperature (°C) | 200 - 250 | Nitroaromatic compounds typically exhibit exothermic decomposition. The presence of multiple nitro groups suggests a decomposition temperature in this range. For comparison, some dinitroaniline derivatives show decomposition onsets above 250°C. |
| Peak Decomposition Temperature (°C) | 250 - 300 | This represents the temperature at which the maximum rate of decomposition occurs. This value is influenced by the heating rate in thermal analysis experiments. |
| Decomposition Enthalpy (ΔHd, J/g) | 500 - 1500 | A significant release of energy is expected due to the energetic nature of the nitro groups. This value is comparable to other dinitro compounds. |
| Activation Energy (Ea, kJ/mol) | 100 - 200 | This kinetic parameter indicates the energy barrier for the decomposition reaction. The value is a typical range for the thermal decomposition of many energetic materials. |
| Primary Gaseous Decomposition Products | NO2, NO, CO, CO2, N2, H2O | The initial decomposition is likely to involve the cleavage of the C-NO2 bond, releasing nitrogen oxides. Further reactions would lead to the fragmentation of the aromatic ring and the dimethylamino group, producing a mixture of smaller gaseous molecules. |
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal properties of N,N-Dimethyl-3,5-dinitroaniline, a combination of thermoanalytical techniques is employed. The following are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, onset and peak decomposition temperatures, and the enthalpy of decomposition.
Methodology:
-
A small sample of N,N-Dimethyl-3,5-dinitroaniline (typically 1-5 mg) is accurately weighed into an aluminum or hermetically sealed pan.
-
An empty pan of the same type is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a specified temperature range (e.g., 30 °C to 400 °C).
-
The heat flow to or from the sample relative to the reference is recorded as a function of temperature.
-
Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified and analyzed to determine key thermal parameters.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature range of decomposition and to identify mass loss events.
Methodology:
-
A sample of N,N-Dimethyl-3,5-dinitroaniline (typically 5-10 mg) is placed in a ceramic or aluminum crucible.
-
The crucible is suspended from a sensitive microbalance within the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate.
-
The sample is heated at a constant rate (e.g., 10 °C/min) through a defined temperature range.
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve and its derivative (DTG curve) are analyzed to determine the onset of decomposition and the temperatures of maximum mass loss rates.
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the thermal analysis of a new compound like N,N-Dimethyl-3,5-dinitroaniline.
Caption: Workflow for Thermal Analysis of N,N-Dimethyl-3,5-dinitroaniline.
Predicted Decomposition Pathway
The thermal decomposition of N,N-Dimethyl-3,5-dinitroaniline is expected to be a complex process involving multiple steps. The following diagram illustrates a plausible decomposition pathway based on the known behavior of similar nitroaromatic compounds.
Caption: Predicted Decomposition Pathway of N,N-Dimethyl-3,5-dinitroaniline.
Conclusion
While direct experimental data for N,N-Dimethyl-3,5-dinitroaniline is currently lacking, a robust understanding of its probable thermal behavior can be formulated based on the extensive knowledge of analogous nitroaromatic compounds. It is anticipated that this compound will exhibit significant exothermic decomposition at elevated temperatures, initiated by the cleavage of the nitro groups. The experimental protocols and predictive data presented in this guide offer a solid foundation for future empirical studies. Any handling of this and similar materials should be conducted with appropriate safety precautions due to their potential energetic nature.
Crystal Structure of N,N-Dimethyl-3,5-dinitroaniline: Awaiting Experimental Determination
A comprehensive search of established crystallographic databases and the broader scientific literature has revealed that the crystal structure of N,N-Dimethyl-3,5-dinitroaniline has not yet been experimentally determined and is therefore not publicly available.
Researchers, scientists, and drug development professionals interested in the solid-state properties of N,N-Dimethyl-3,5-dinitroaniline will find a notable absence of its crystallographic data, including key parameters such as unit cell dimensions, space group, and atomic coordinates. This lack of information prevents a detailed analysis of its three-dimensional structure, intermolecular interactions, and crystalline packing, which are crucial for understanding its physical and chemical properties.
While crystallographic data for related compounds, such as 3,5-Dinitroaniline and N,N-Dimethyl-2,4-dinitroaniline, are available and can offer some comparative insights, they cannot substitute for the precise experimental data of the target molecule.
Path Forward: A Proposed Experimental Workflow
For researchers equipped to pursue the crystal structure determination of this compound, a general experimental workflow is proposed. This workflow outlines the necessary steps to synthesize, crystallize, and analyze N,N-Dimethyl-3,5-dinitroaniline to elucidate its crystal structure.
Caption: Proposed workflow for the synthesis, crystallization, and crystal structure determination of N,N-Dimethyl-3,5-dinitroaniline.
Concluding Remarks
The determination of the crystal structure of N,N-Dimethyl-3,5-dinitroaniline would be a valuable contribution to the field of chemical crystallography and small molecule research. It would provide essential data for computational modeling, understanding structure-property relationships, and could be of interest to professionals in drug development and materials science. Until such experimental work is undertaken and the results are made public, a detailed technical guide on its crystal structure remains an open area of research.
An In-depth Technical Guide to the Health and Safety Considerations for Handling N,N-Dimethyl-3,5-dinitroaniline
Disclaimer: Specific toxicological and safety data for N,N-Dimethyl-3,5-dinitroaniline is limited in publicly available literature. This guide provides a comprehensive overview based on available information for the target compound and supplements it with data from structurally related compounds, namely 3,5-dinitroaniline and N,N-dimethylaniline. This information should be used as a reference for risk assessment and the implementation of safety procedures, but it is not a substitute for a substance-specific safety data sheet (SDS) and a thorough, organization-specific risk assessment conducted by qualified safety professionals.
Chemical Identification and Physical Properties
N,N-Dimethyl-3,5-dinitroaniline is an organic compound characterized by an aniline structure with two nitro groups at the 3 and 5 positions of the aromatic ring and two methyl groups attached to the nitrogen atom.[1] It is primarily utilized in the synthesis of dyes and pigments and as a stabilizer and sensitizer in the production of explosives and propellants.[1][2]
Table 1: Physical and Chemical Properties
| Property | N,N-Dimethyl-3,5-dinitroaniline | 3,5-Dinitroaniline | N,N-Dimethylaniline |
| Molecular Formula | C₈H₉N₃O₄[1][3] | C₆H₅N₃O₄[4][5] | C₈H₁₁N[6] |
| Molecular Weight | 211.17 g/mol [2] | 183.12 g/mol [4][5] | 121.18 g/mol [7] |
| Appearance | Yellow to orange solid[1] | Yellow colored needle-like solid[4] | Yellow to brown oily liquid[6][8] |
| Melting Point | Not Available | 160-162 °C | 2.5 °C[7] |
| Boiling Point | 342.8 °C at 760 mmHg[2] | 397.9 °C at 760 mmHg[5] | 194 °C[7] |
| Flash Point | 161.1 °C[2] | 194.4 °C[5] | 63 °C[7][9] |
| Solubility | Insoluble in water[10] | Insoluble in water[4] | Insoluble in water[8] |
| Vapor Pressure | 0 mmHg at 25°C[2] | 1.54E-06 mmHg at 25°C[5] | 1 mmHg at 20°C[7] |
| Specific Gravity | 1.397 g/cm³[2] | Not Available | 0.956 (Water = 1)[7] |
Hazard Identification and GHS Classification
N,N-Dimethyl-3,5-dinitroaniline is a hazardous substance.[11] Due to the presence of nitro groups, it may possess explosive properties, particularly when subjected to heat or shock.[1][12] It is highly toxic and poses a significant environmental hazard.[2]
Table 2: GHS Hazard Statements
| Compound | Hazard Statements (H-Codes) |
| N,N-Dimethyl-3,5-dinitroaniline | H242: Heating may cause a fire.[11]H302: Harmful if swallowed.[11]H312: Harmful in contact with skin.[11]H315: Causes skin irritation.[11]H319: Causes serious eye irritation.[11]H332: Harmful if inhaled.[11] |
| 3,5-Dinitroaniline | H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled.H373: May cause damage to organs through prolonged or repeated exposure.[13]H411: Toxic to aquatic life with long lasting effects.[14] |
| N,N-Dimethylaniline | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[14][15]H351: Suspected of causing cancer.[14][15][16]H411: Toxic to aquatic life with long lasting effects.[16] |
Toxicological Information
While specific quantitative toxicological data for N,N-Dimethyl-3,5-dinitroaniline were not found, the hazard classifications indicate it is harmful via oral, dermal, and inhalation routes.[11] Related aromatic amines and dinitro compounds are known to be toxic.[2][17] Arylamines can be poisons to the blood-making system, and high chronic doses may lead to spleen congestion.[17] Exposure to N,N-dimethylaniline may cause the formation of methemoglobin, leading to oxygen starvation (anoxia), with symptoms including blue lips and skin, headache, dizziness, and confusion.[6][18]
Table 3: Acute Toxicity Data for Related Compounds
| Compound | Route | Species | LD50 Value |
| N,N-Dimethylaniline | Oral | Rat | 1410 mg/kg[7] |
| N,N-Dimethylaniline | Dermal | Rabbit | 1770 mg/kg[7] |
Safe Handling and Storage
Safe handling of N,N-Dimethyl-3,5-dinitroaniline requires stringent controls to minimize exposure and mitigate physical hazards.
Handling Procedures
-
Avoid Personal Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[17]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation.[10][17]
-
Hygiene Practices: Do not eat, drink, or smoke when using this product.[10][17] Wash hands and any exposed skin thoroughly after handling.[10] Contaminated work clothing should be laundered separately before reuse.[17]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[16][19] Ground all equipment containing the material to prevent electrostatic charge build-up.[7][17]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[10][13][17]
Storage Conditions
-
Containers: Store in original, tightly sealed containers.[17] Protect containers from physical damage.[17]
-
Location: Store in a cool, dry, well-ventilated place.[10][17] Store away from incompatible materials and foodstuffs.[17]
-
Explosion Risk: Given its potential for explosive decomposition, particularly as a dinitroaromatic compound, storage should be carefully considered to minimize risks from heat or shock.[1][17]
Caption: Hierarchy of Controls for managing exposure risks.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn when handling N,N-Dimethyl-3,5-dinitroaniline to prevent exposure.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Reference |
| Eye/Face | Chemical safety goggles and/or a full face shield. | Protects against dust particles and chemical splashes. Contact lenses can absorb irritants and should be avoided.[17] |
| Hand | Chemical-resistant gloves (e.g., Elbow length PVC gloves). | Prevents dermal absorption, which is a significant route of exposure. Glove suitability depends on the duration and frequency of contact; consult manufacturer data and standards like EN 374.[13][17] |
| Body | Protective overalls, lab coat, and closed-toe footwear. | Prevents contamination of personal clothing and skin.[17] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when engineering controls are insufficient or during activities that may generate dust. The type of respirator should be selected based on the airborne concentration.[10][13][17] |
First Aid Measures
Immediate action is critical in the event of exposure. Ensure an eyewash station and safety shower are readily accessible.
-
General Advice: If symptoms persist, seek immediate medical attention and show the safety data sheet to the medical personnel.[10][16]
-
Inhalation: Remove the victim to fresh air and keep them warm and at rest in a position comfortable for breathing.[10][13][17] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[9][13] Call a poison center or physician.[13]
-
Skin Contact: Immediately remove all contaminated clothing.[13][17] Wash the affected skin with plenty of soap and water for at least 15 minutes.[10][13] Seek immediate medical attention.[9][13]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[10][13] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[13]
-
Ingestion: Rinse mouth with water.[10][13] Do NOT induce vomiting.[7] Immediately call a poison center or doctor.[13] Giving a slurry of activated charcoal in water may be recommended for conscious patients.[6][17]
Caption: General first aid response workflow for chemical exposure.
Accidental Release and Fire Fighting Measures
Accidental Release Measures
In case of a spill, isolate the area and prevent entry of unauthorized personnel.[4]
-
Minor Spills:
-
Major Spills:
Caption: Decision workflow for handling accidental chemical spills.
Fire Fighting Measures
-
Hazards: The material is combustible and may explode on heating.[17] Dust clouds may form an explosive mixture with air.[17] Combustion produces toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[13][17]
-
Suitable Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[4][17] For large fires, water spray or fog can be used.[4][17]
-
Firefighter Protection: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[10][13] Fight fire from a protected location and cool fire-exposed containers with water spray.[17]
Experimental Protocols
Detailed experimental protocols for toxicological studies on N,N-Dimethyl-3,5-dinitroaniline were not available in the searched literature. However, standardized methods exist for evaluating workplace exposure to related chemicals. The following is a summary of a procedure for sampling N,N-dimethylaniline in the air, which can serve as a methodological reference.
Protocol: Air Sampling for N,N-Dimethylaniline (Based on OSHA Method PV2064) [20]
This method was developed because silica gel tubes showed poor retention of N,N-dimethylaniline under humid conditions.[20]
-
Sampling Medium: A 10% phosphoric acid-coated XAD-7 tube is used for sample collection.[20]
-
Equipment: A personal sampling pump calibrated to a flow rate of 0.2 L/min.
-
Preparation:
-
Sample Collection:
-
Post-Collection:
-
Analysis: The collected samples would then be sent to an accredited laboratory for analysis, typically involving desorption of the analyte followed by gas chromatography (GC) or a similar analytical technique.
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[10][13] As a hazardous substance, N,N-Dimethyl-3,5-dinitroaniline should not be disposed of in regular waste streams or emptied into drains.[10] Engage a licensed professional waste disposal service to ensure proper disposal.[14]
References
- 1. CAS 46429-76-9: N,N-dimethyl-3,5-dinitro-aniline [cymitquimica.com]
- 2. Cas 46429-76-9,N,N-DIMETHYL-3,5-DINITROANILINE | lookchem [lookchem.com]
- 3. PubChemLite - N,n-dimethyl-3,5-dinitroaniline (C8H9N3O4) [pubchemlite.lcsb.uni.lu]
- 4. 3,5-Dinitroaniline | C6H5N3O4 | CID 12068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. ICSC 0877 - N,N-DIMETHYLANILINE [chemicalsafety.ilo.org]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. N,N-DIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. docs.gato.txst.edu [docs.gato.txst.edu]
- 10. fishersci.com [fishersci.com]
- 11. chemical-label.com [chemical-label.com]
- 12. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. carlroth.com [carlroth.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. osha.gov [osha.gov]
Methodological & Application
Application Notes and Protocols for Azo Dye Synthesis Using N,N-Dimethyl-3,5-dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N,N-Dimethyl-3,5-dinitroaniline as a key reagent in the synthesis of azo dyes. The protocols are designed to be adaptable for various research and development applications, including the creation of novel colorants, functional dyes, and potential pharmacological agents.
Application Notes
Scope and Principle
N,N-Dimethyl-3,5-dinitroaniline is an aromatic amine that can serve as the diazo component in azo coupling reactions. The synthesis of azo dyes is a well-established process that typically involves two main steps:
-
Diazotization: The primary or secondary aromatic amine is converted into a diazonium salt by treatment with a nitrosating agent, most commonly nitrous acid (HNO₂) generated in situ from sodium nitrite and a strong acid.[1] The presence of two electron-withdrawing nitro groups on the aniline ring of N,N-Dimethyl-3,5-dinitroaniline decreases its basicity, which may necessitate stronger acidic conditions for efficient diazotization.[2]
-
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component.[1] This component is typically an electron-rich aromatic compound, such as a phenol, naphthol, or another aromatic amine.[3] The coupling reaction is an electrophilic aromatic substitution.[4]
The choice of the coupling component determines the final structure and, consequently, the color and properties of the resulting azo dye. The extended conjugation provided by the azo linkage (-N=N-) is responsible for the chromophoric properties of these compounds.[5]
Applications
Azo dyes synthesized from N,N-Dimethyl-3,5-dinitroaniline can be investigated for a variety of applications, including:
-
Textile and Polymer Coloration: As disperse dyes for synthetic fibers.
-
Functional Dyes: For use in optical data storage, nonlinear optics, and as pH indicators.
-
Pharmacological Scaffolds: Azo compounds have been explored for their potential biological activities, and derivatives of N,N-Dimethyl-3,5-dinitroaniline could be synthesized and screened for various therapeutic applications.[6]
Experimental Protocols
The following are detailed protocols for the synthesis of an exemplary azo dye using N,N-Dimethyl-3,5-dinitroaniline as the diazo component and N,N-dimethylaniline as the coupling component.
Protocol 1: Diazotization of N,N-Dimethyl-3,5-dinitroaniline
Materials:
-
N,N-Dimethyl-3,5-dinitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 100 mL beaker, carefully add 1.0 g of N,N-Dimethyl-3,5-dinitroaniline to 10 mL of concentrated sulfuric acid, stirring continuously until the amine is fully dissolved. The dissolution may be exothermic.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate 50 mL beaker, prepare a solution of 0.35 g of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine-sulfuric acid mixture. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
The resulting solution contains the diazonium salt of N,N-Dimethyl-3,5-dinitroaniline and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with N,N-Dimethylaniline
Materials:
-
Diazonium salt solution from Protocol 2.1
-
N,N-Dimethylaniline
-
Glacial Acetic Acid
-
Sodium Acetate
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve 0.6 mL of N,N-dimethylaniline in 5 mL of glacial acetic acid.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Protocol 2.1) to the N,N-dimethylaniline solution.
-
A colored precipitate should begin to form. Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Slowly add a saturated solution of sodium acetate to neutralize the excess acid until the pH of the mixture is between 4 and 5.
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold distilled water to remove any remaining salts and acids.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of an azo dye from N,N-Dimethyl-3,5-dinitroaniline and N,N-dimethylaniline. Actual experimental results may vary.
Table 1: Reagent Quantities and Molar Ratios
| Reagent | Molecular Weight ( g/mol ) | Mass (g) | Moles (mol) | Molar Ratio |
| N,N-Dimethyl-3,5-dinitroaniline | 211.18 | 1.00 | 0.0047 | 1.0 |
| Sodium Nitrite | 69.00 | 0.35 | 0.0051 | 1.08 |
| N,N-Dimethylaniline | 121.18 | 0.61 (0.6 mL) | 0.0050 | 1.06 |
Table 2: Hypothetical Product Characterization
| Property | Value |
| Product Name | 4-((4-(dimethylamino)phenyl)azo)-N,N-dimethyl-3,5-dinitroaniline |
| Appearance | Dark red to purple solid |
| Yield (%) | 75-85% (hypothetical) |
| Melting Point (°C) | >200 °C (decomposes) (hypothetical) |
| λmax (in Ethanol) (nm) | 520-550 (hypothetical) |
Visualizations
Caption: Reaction pathway for the synthesis of an azo dye.
Caption: Experimental workflow for azo dye synthesis.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blazingprojects.com [blazingprojects.com]
- 4. Synthesis of an Azo Dye: Sudan 1 – Chemistry Education [chem.hbcse.tifr.res.in]
- 5. nairaproject.com [nairaproject.com]
- 6. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
Application Notes and Protocols: Synthesis of N,N-Dimethyl-3,5-dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N,N-Dimethyl-3,5-dinitroaniline via the methylation of 3,5-dinitroaniline. N,N-Dimethyl-3,5-dinitroaniline is an organic compound with potential applications in the synthesis of dyes, pigments, and as an intermediate in various chemical research endeavors.[1] The procedure outlined below is based on established principles of amine methylation, a fundamental reaction in organic synthesis. This protocol offers a comprehensive guide for laboratory synthesis, including reaction setup, purification, and characterization.
Introduction
N,N-Dimethyl-3,5-dinitroaniline is a derivative of aniline characterized by two nitro groups at the 3 and 5 positions of the benzene ring and two methyl groups attached to the nitrogen atom.[1] The presence of nitro groups often imparts color, making such compounds useful in the dye industry.[1] The synthesis involves the N-methylation of the primary amine, 3,5-dinitroaniline. While various methods exist for the methylation of amines, this protocol will focus on a common approach utilizing a methylating agent in the presence of a base to facilitate the reaction. Dinitroanilines are a class of compounds used as intermediates in the preparation of various industrial chemicals.[2]
Experimental Protocol
This section details the methodology for the synthesis of N,N-Dimethyl-3,5-dinitroaniline from 3,5-dinitroaniline.
Materials:
-
3,5-Dinitroaniline
-
Dimethyl sulfate (or Methyl iodide)
-
Potassium carbonate (or Sodium hydroxide)
-
Acetone (or other suitable aprotic solvent)
-
Methanol (for recrystallization)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Melting point apparatus
-
Spectroscopic instruments (e.g., NMR, IR) for characterization
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dinitroaniline (1 equivalent) and a suitable aprotic solvent such as acetone.
-
Addition of Base: To the stirring suspension, add a base such as anhydrous potassium carbonate (2.5-3 equivalents). The base is crucial for deprotonating the amine, making it a more potent nucleophile.
-
Addition of Methylating Agent: While stirring the mixture, slowly add the methylating agent, such as dimethyl sulfate (2.2-2.5 equivalents), dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours (e.g., 4-8 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash them with a small amount of the solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash it with water to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. The crude N,N-Dimethyl-3,5-dinitroaniline can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final product, which is typically a yellow to orange solid.[1]
-
Characterization: The purity and identity of the synthesized N,N-Dimethyl-3,5-dinitroaniline should be confirmed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of N,N-Dimethyl-3,5-dinitroaniline based on typical yields for similar methylation reactions.
| Parameter | Value |
| Molar Ratio (3,5-dinitroaniline:Base:Methylating Agent) | 1 : 2.5 : 2.2 |
| Reaction Temperature | Reflux |
| Reaction Time | 6 hours |
| Yield of Crude Product | 85% |
| Yield of Purified Product | 75% |
| Melting Point | 145-147 °C (hypothetical) |
| Purity (by HPLC) | >98% |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of N,N-Dimethyl-3,5-dinitroaniline.
Caption: Workflow for the synthesis of N,N-Dimethyl-3,5-dinitroaniline.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Methylating agents like dimethyl sulfate are highly toxic, corrosive, and carcinogenic. Handle with extreme caution and have appropriate quenching solutions (e.g., ammonia solution) readily available in case of spills.
-
Handle all organic solvents with care as they are flammable.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
Application Notes and Protocols for Monitoring the Synthesis of N,N-Dimethyl-3,5-dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of N,N-Dimethyl-3,5-dinitroaniline, a substituted aromatic amine, is a critical process in the manufacturing of various chemical intermediates. Precise monitoring of this synthesis is essential to ensure reaction completion, identify the formation of impurities (such as isomeric dinitroanilines or residual mono-nitro intermediates), and optimize reaction conditions for yield and purity. This document provides detailed application notes and protocols for the primary analytical techniques used to monitor the progress of this reaction: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Synthesis Pathway
The synthesis of N,N-Dimethyl-3,5-dinitroaniline is typically achieved through the nitration of N,N-dimethylaniline using a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid. The reaction proceeds through mono-nitrated intermediates.
Caption: Synthesis pathway of N,N-Dimethyl-3,5-dinitroaniline.
Analytical Workflow
A generalized workflow for monitoring the synthesis process is outlined below. This involves sample preparation, analysis by the selected technique, and data interpretation to assess reaction progress.
Caption: Generalized analytical workflow for reaction monitoring.
High-Performance Liquid Chromatography (HPLC)
Application Note
HPLC is a robust and widely used technique for monitoring the progress of the nitration reaction. It allows for the separation and quantification of the starting material (N,N-dimethylaniline), mono-nitrated intermediates, the desired product (N,N-Dimethyl-3,5-dinitroaniline), and other dinitroaniline isomers. Reverse-phase HPLC with UV detection is particularly effective due to the chromophoric nature of these aromatic compounds.
Experimental Protocol
-
Instrumentation:
-
HPLC system with a quaternary or binary pump.
-
Autosampler.
-
Column oven.
-
UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent TC-C18, 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v).[1] For Mass-Spec compatible methods, formic acid can be used instead of phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 225 nm.[1]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a large volume of ice-cold water or a suitable buffer to prevent further reaction.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Calibration:
-
Prepare a series of standard solutions of N,N-dimethylaniline, N,N-Dimethyl-3,5-dinitroaniline, and any expected intermediates or byproducts of known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Quantitative Data
The following table summarizes typical performance data for the analysis of dinitroaniline isomers using HPLC, which can be adapted for this specific application.
| Parameter | Typical Value | Reference |
| Linearity (R²) | ≥ 0.999 | [3] |
| Limit of Detection (LOD) | ≤ 0.2 µg/L | [3] |
| Limit of Quantitation (LOQ) | 2.0 x 10⁻⁹ M to 4.5 x 10⁻⁹ M (for isomers) | [1][4] |
| Recovery | 84.6% - 94.0% | [1][4] |
| Relative Standard Deviation (RSD) | < 4.7% | [1][4] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds in the reaction mixture. It provides excellent separation efficiency and definitive identification based on mass spectra. This method is particularly useful for identifying unexpected byproducts. Given that nitroanilines can be thermolabile, careful optimization of the injection port temperature is necessary.[3]
Experimental Protocol
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector.
-
Mass selective detector (MSD).
-
-
Chromatographic Conditions:
-
Column: A moderately polar capillary column is suitable (e.g., DB-WAX or VF-WAXms, 30 m x 0.25 mm, 0.5 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.[5]
-
Ramp to 220°C at 10°C/min.
-
Hold at 220°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Sample Preparation:
-
Follow the same quenching and extraction procedure as for HPLC.
-
Ensure the final sample is dissolved in a volatile solvent compatible with GC (e.g., dichloromethane or ethyl acetate).
-
Quantitative Data
The following table provides typical performance metrics for the GC-MS analysis of related nitrosamines, which can serve as a benchmark.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.995 | [6] |
| Limit of Detection (LOD) | 0.006 ppm | [5] |
| Limit of Quantitation (LOQ) | 0.018 ppm | [5] |
| Precision (RSD) | 0.8 - 2.5% | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy (both ¹H and ¹³C) is an invaluable tool for structural elucidation and can be used to monitor the reaction progress by observing the disappearance of reactant signals and the appearance of product signals. The chemical shifts are highly sensitive to the substitution pattern on the aromatic ring.
Experimental Protocol
-
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher).
-
-
Sample Preparation:
-
After quenching and extraction, evaporate the solvent completely.
-
Dissolve the residue in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.[7]
-
Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Monitor the integration of characteristic peaks for the starting material, intermediates, and product.
-
Expected Chemical Shifts (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N,N-dimethylaniline (Reactant) | ~3.0 (s, 6H, N(CH₃)₂), ~6.7-7.3 (m, 5H, Ar-H) | ~40.5 (N(CH₃)₂), ~112.0, 116.0, 129.0, 150.0 (Ar-C) |
| N,N-Dimethyl-3-nitroaniline (Intermediate) | ~3.1 (s, 6H, N(CH₃)₂), ~7.0-8.0 (m, 4H, Ar-H) | ~40.0 (N(CH₃)₂), ~110.0, 115.0, 120.0, 130.0, 149.0, 153.0 (Ar-C) |
| N,N-Dimethyl-3,5-dinitroaniline (Product) | ~3.2 (s, 6H, N(CH₃)₂), Aromatic protons will be shifted further downfield due to the two nitro groups. | ~41.0 (N(CH₃)₂), Aromatic carbons will show distinct shifts with C-NO₂ carbons being significantly deshielded. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note
FTIR spectroscopy is a rapid and straightforward method for monitoring the functional group transformations during the synthesis. The key changes to monitor are the appearance of strong absorption bands corresponding to the nitro groups (NO₂) in the product.
Experimental Protocol
-
Instrumentation:
-
FTIR spectrometer with a suitable sampling accessory (e.g., ATR or transmission cell).
-
-
Sample Preparation:
-
A small drop of the extracted and dried reaction mixture can be analyzed directly on an ATR crystal.
-
Alternatively, a KBr pellet can be prepared if the sample is solid.
-
For in-situ monitoring, an attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel.
-
-
Data Acquisition:
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Compound Appearance |
| C-H (Aromatic) | Stretching | 3100 - 3000 | All |
| C-H (Aliphatic, -CH₃) | Stretching | 2950 - 2850 | All |
| C=C (Aromatic) | Stretching | 1600 - 1450 | All |
| N-O (Nitro group) | Asymmetric Stretching | 1550 - 1500 | Product |
| N-O (Nitro group) | Symmetric Stretching | 1350 - 1300 | Product |
| C-N (Aromatic Amine) | Stretching | 1340 - 1250 | All |
The progress of the reaction can be monitored by observing the increase in the intensity of the characteristic nitro group absorption bands.[8]
References
- 1. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of 3,5-Dinitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Sensitive Screening Method for Simultaneous Determination of Nine Genotoxic Nitrosamines in Active Pharmaceutical Ingredients by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
Application of N,N-Dimethyl-3,5-dinitroaniline in Polymer Chemistry: An Overview of Available Information
Researchers, scientists, and drug development professionals should be aware that currently, there is a notable absence of documented applications for N,N-Dimethyl-3,5-dinitroaniline in the field of polymer chemistry within publicly available scientific literature. Extensive searches have not yielded any established protocols or specific uses of this compound as a monomer, initiator, chain transfer agent, or functional additive in polymerization processes.
The inherent chemical nature of N,N-Dimethyl-3,5-dinitroaniline, particularly the presence of two nitro groups, suggests that its potential applications would likely fall within the domain of energetic polymers. These are specialized polymers containing "explosophoric" groups, such as nitro functionalities, which are designed to release significant amounts of energy upon decomposition. Such materials are of interest in propellant and explosive formulations.
However, the parent compound, 3,5-dinitroaniline, is known to be a combustible material that may undergo explosive polymerization when heated. This inherent instability and hazardous nature could be a significant deterrent to the investigation and application of its derivatives, including N,N-Dimethyl-3,5-dinitroaniline, in controlled polymerization reactions. The handling and polymerization of such a molecule would likely require highly specialized and stringent safety protocols.
For context, it is useful to consider the roles of related, but distinct, compounds in polymer chemistry:
-
N,N-Dimethylaniline: The parent compound lacking the nitro groups, N,N-dimethylaniline, is utilized in polymer chemistry as a polymerization activator, particularly for the curing of acrylic resins.[1] This demonstrates that the N,N-dimethylaniline moiety can participate in polymerization reactions, typically by acting as a catalyst or accelerator.
-
Polymerization of Aniline Derivatives: Other derivatives of aniline have been successfully polymerized. For instance, various phenylamines have been used to synthesize poly[N,N-(phenylamino)disulfides] through step-growth polymerization.[2][3] This indicates that the aniline backbone can be incorporated into polymer chains.
Potential (but Undocumented) Role as an Energetic Monomer
Theoretically, N,N-Dimethyl-3,5-dinitroaniline could be envisioned as a monomer for the synthesis of energetic polymers. The dinitro-substituted aromatic ring would impart a high energy density to the resulting polymer chain. A hypothetical polymerization pathway could involve leveraging the reactivity of the aniline nitrogen or the aromatic ring itself.
Below is a conceptual workflow illustrating where N,N-Dimethyl-3,5-dinitroaniline might fit into the development of energetic polymers, should a viable and safe polymerization method be developed.
Conclusion
Due to the complete absence of experimental data and established applications for N,N-Dimethyl-3,5-dinitroaniline in polymer chemistry, it is not possible to provide detailed application notes or experimental protocols as requested. The available information on related compounds suggests that while the N,N-dimethylaniline structure can be involved in polymerization, the presence of two nitro groups in N,N-Dimethyl-3,5-dinitroaniline likely renders it a hazardous and challenging molecule to work with, potentially limiting its practical application in this field. Further research would be required to safely explore its polymerization behavior and potential as a component of energetic materials. Researchers interested in this area should proceed with extreme caution and be guided by the literature on other energetic monomers and polymers.
References
Application Notes and Protocols for Investigating Enzymatic Reactions of N,N-Dimethyl-3,5-dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl-3,5-dinitroaniline is an aromatic amine derivative whose metabolic fate is of interest in toxicology and drug development due to the presence of both N,N-dimethyl and dinitro functional groups. While specific enzymatic reactions utilizing N,N-Dimethyl-3,5-dinitroaniline as a primary substrate are not extensively documented in publicly available literature, plausible metabolic pathways include nitroreduction and N-demethylation, based on the metabolism of analogous compounds.[1] This document provides detailed protocols for investigating these potential enzymatic reactions in vitro, primarily using liver microsomes, which are rich in metabolic enzymes such as cytochrome P450s and nitroreductases.[2][3]
Proposed Metabolic Pathways
Two primary metabolic pathways are proposed for N,N-Dimethyl-3,5-dinitroaniline:
-
Nitroreduction: The sequential reduction of the two nitro groups to nitroso, hydroxylamino, and ultimately amino groups. This reaction is often catalyzed by NAD(P)H-dependent nitroreductases.[1][4]
-
N-Demethylation: The oxidative removal of one or both methyl groups from the tertiary amine, a reaction typically catalyzed by cytochrome P450 (CYP) enzymes.[5][6]
These pathways may occur concurrently or sequentially, leading to a variety of metabolites.
Caption: Proposed metabolic pathways for N,N-Dimethyl-3,5-dinitroaniline.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical kinetic parameters for the proposed enzymatic reactions. These values are for illustrative purposes and would need to be determined experimentally.
| Parameter | Nitroreduction (Pooled Human Liver Microsomes) | N-Demethylation (Pooled Human Liver Microsomes) | Reference Enzyme (e.g., purified bacterial nitroreductase) |
| Apparent Km (µM) | 75 | 120 | 50 |
| Apparent Vmax (nmol/min/mg protein) | 1.5 | 0.8 | 25 (nmol/min/mg enzyme) |
| Intrinsic Clearance (Clint, µL/min/mg protein) | 20 | 6.7 | 500 (µL/min/mg enzyme) |
| Optimal pH | 7.0 - 7.4 | 7.4 | 6.8 |
| Optimal Temperature (°C) | 37 | 37 | 30 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of N,N-Dimethyl-3,5-dinitroaniline using Liver Microsomes
This protocol is designed to screen for the metabolism of N,N-Dimethyl-3,5-dinitroaniline and identify the primary metabolites.
A. Materials and Reagents:
-
N,N-Dimethyl-3,5-dinitroaniline
-
Pooled Human Liver Microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+) or 20 mM NADPH solution[2]
-
100 mM Phosphate buffer (pH 7.4)
-
Methanol or Acetonitrile (HPLC grade)
-
Internal Standard (e.g., a structurally similar compound not expected to be a metabolite)
-
Incubator shaker set to 37°C
-
HPLC-UV or LC-MS/MS system
B. Preparation of Solutions:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of N,N-Dimethyl-3,5-dinitroaniline in DMSO. Further dilute in acetonitrile to create working solutions.[7]
-
Microsome Suspension: Thaw liver microsomes on ice. Dilute with 100 mM phosphate buffer (pH 7.4) to a final protein concentration of 20 mg/mL. Keep on ice.[2]
-
NADPH Solution: Prepare a 20 mM NADPH solution in 100 mM phosphate buffer. Keep on ice.[2]
C. Incubation Procedure:
-
In a microcentrifuge tube, pre-warm 183 µL of 100 mM phosphate buffer at 37°C for 5 minutes.
-
Add 2 µL of the 100X substrate working solution to achieve the desired final concentration (e.g., 10 µM).
-
Add 5 µL of the 20 mg/mL microsome suspension (final protein concentration will be approximately 0.5 mg/mL).[3]
-
Initiate the reaction by adding 10 µL of 20 mM NADPH solution.[2]
-
Incubate at 37°C with gentle agitation for various time points (e.g., 0, 15, 30, 60 minutes).[7]
-
Negative Control: Prepare a parallel incubation without NADPH to control for non-enzymatic degradation.
D. Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 200 µL of cold acetonitrile containing the internal standard.[2]
-
Vortex vigorously for 30 seconds to precipitate the protein.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
E. Analytical Method:
-
Analyze the samples by reverse-phase HPLC with UV detection or by LC-MS/MS for higher sensitivity and metabolite identification.
-
HPLC Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., determined by UV scan of the parent compound) or mass spectrometry.[8]
-
Caption: Workflow for the in vitro metabolism assay using liver microsomes.
Protocol 2: Characterization of Nitroreductase Activity
This protocol is designed to specifically measure nitroreductase activity using N,N-Dimethyl-3,5-dinitroaniline as a substrate. This can be performed with purified nitroreductase enzymes or with cellular fractions known to contain these enzymes.
A. Materials and Reagents:
-
N,N-Dimethyl-3,5-dinitroaniline
-
Purified Nitroreductase (e.g., from E. coli) or S9 fraction
-
NADH or NADPH (as required by the specific enzyme)
-
50 mM HEPES or phosphate buffer (pH 7.0)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
B. Assay Principle:
The activity of nitroreductase is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H to NAD(P)+.[9]
C. Assay Procedure:
-
Prepare a reaction mixture in a quartz cuvette or a 96-well UV-transparent plate containing:
-
50 mM HEPES buffer (pH 7.0)
-
100-200 µM NADH or NADPH
-
Desired concentration of N,N-Dimethyl-3,5-dinitroaniline (e.g., 50 µM)
-
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of the nitroreductase enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes).
-
Control: Run a parallel reaction without the substrate to account for any background NAD(P)H oxidase activity.
D. Data Analysis:
-
Calculate the rate of NAD(P)H oxidation using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1).
-
Determine kinetic parameters (Km and Vmax) by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.
Conclusion
The provided protocols offer a foundational framework for investigating the enzymatic metabolism of N,N-Dimethyl-3,5-dinitroaniline. Given the presence of functional groups known to be targeted by metabolic enzymes, it is plausible that this compound undergoes both nitroreduction and N-demethylation. The experimental workflows described will enable researchers to identify the primary metabolic pathways, characterize the resulting metabolites, and determine the kinetic parameters of these transformations. Such data are crucial for understanding the potential toxicological profile and pharmacokinetic properties of N,N-Dimethyl-3,5-dinitroaniline and related compounds.
References
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of the mechanism of N-demethylation catalyzed by cytochrome P450 monooxygenase is facilitated by exploiting nitrogen-15 heavy isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochromes P450 mediating the N-demethylation of amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A nanoengineered tandem nitroreductase: designing a robust prodrug-activating nanoreactor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Dimethyl-3,5-dinitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N-Dimethyl-3,5-dinitroaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N,N-Dimethyl-3,5-dinitroaniline, focusing on improving yield and purity.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| NN35DA-01 | Low to no yield of the desired product. | 1. Incomplete nitration due to insufficient nitrating agent or mild reaction conditions. 2. Incorrect reaction temperature, either too low for the reaction to proceed or too high, leading to degradation. 3. Poor quality of starting N,N-dimethylaniline. | 1. Increase the molar excess of the nitrating mixture (concentrated nitric and sulfuric acids). Consider using fuming nitric or sulfuric acid for more forcing conditions. 2. Carefully control the reaction temperature. For di-nitration, a higher temperature than for mono-nitration may be required, but this should be optimized cautiously to avoid excessive side reactions. A step-wise increase in temperature after the initial addition may be beneficial. 3. Ensure the N,N-dimethylaniline is pure and free from mono-methylaniline or aniline, which can be checked by analytical techniques like GC-MS or NMR. If necessary, purify the starting material by distillation. |
| NN35DA-02 | The final product is a mixture of isomers (e.g., 2,4-dinitro, 2,6-dinitro, and 3,5-dinitro). | 1. The directing effect of the protonated dimethylamino group is not fully exploited. Under strongly acidic conditions, the -N(CH3)2H+ group is meta-directing. However, incomplete protonation or equilibrium between the protonated and unprotonated forms can lead to a mixture of isomers. 2. Reaction temperature is not optimal for selective formation of the 3,5-isomer. | 1. Ensure a high concentration of strong acid (e.g., a large excess of concentrated sulfuric acid) to promote the formation of the anilinium ion, which favors meta-dinitration. 2. Experiment with a range of reaction temperatures. While higher temperatures may be needed for di-nitration, they can also decrease selectivity. A carefully controlled temperature profile is crucial. |
| NN35DA-03 | Formation of a dark, tarry reaction mixture. | 1. Oxidative side reactions caused by an excess of nitric acid or too high a reaction temperature. 2. Presence of impurities in the starting material that are susceptible to oxidation. | 1. Add the nitrating mixture slowly and maintain a low temperature during the addition phase to control the exothermic reaction. 2. Use a slight excess of nitric acid, but avoid a large excess. 3. Ensure the purity of the starting N,N-dimethylaniline. |
| NN35DA-04 | Difficulty in isolating and purifying the 3,5-dinitro isomer. | 1. Similar solubility profiles of the dinitroaniline isomers in common recrystallization solvents. 2. Co-precipitation of isomers during work-up. | 1. Fractional crystallization using a carefully selected solvent system may be effective. A step-wise neutralization of the acidic reaction mixture can selectively precipitate different isomers.[1] 2. Column chromatography on silica gel is a reliable method for separating isomers with different polarities. A suitable eluent system (e.g., a hexane/ethyl acetate gradient) should be determined by thin-layer chromatography (TLC). 3. High-performance liquid chromatography (HPLC) can be used for the separation and purification of dinitroaniline isomers.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing N,N-Dimethyl-3,5-dinitroaniline with high yield and purity?
A1: The main challenge lies in controlling the regioselectivity of the dinitration. The dimethylamino group in N,N-dimethylaniline is an activating, ortho,para-directing group. However, in a strong acidic medium required for nitration, the nitrogen atom is protonated to form an anilinium ion. This protonated group is deactivating and meta-directing.[4][5] Achieving complete protonation to favor the formation of the 3,5-dinitro isomer while avoiding the formation of other isomers (like the 2,4- and 2,6-dinitro compounds) and oxidative side reactions is the key difficulty.
Q2: How can I minimize the formation of the para-substituted byproduct during the synthesis?
A2: The formation of the para-isomer is a common issue, especially in mono-nitration, and it can be difficult to remove by recrystallization.[1] To minimize its formation when targeting the 3,5-dinitro product, ensure a sufficiently acidic environment to maximize the protonation of the dimethylamino group, thus favoring meta-direction. This can be achieved by using a large excess of concentrated sulfuric acid.
Q3: What are the recommended reaction conditions for the dinitration of N,N-dimethylaniline?
Q4: What analytical techniques are suitable for monitoring the reaction and characterizing the final product?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction and identify the presence of different isomers. For final product characterization, High-Performance Liquid Chromatography (HPLC) is excellent for separating and quantifying isomeric impurities.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and confirming the substitution pattern of the final product. Mass spectrometry (MS) will confirm the molecular weight of the synthesized compound.
Experimental Protocols
Key Experiment: Synthesis of N,N-Dimethyl-3,5-dinitroaniline (Extrapolated Method)
This protocol is an extrapolated method based on the established procedure for the mono-nitration of N,N-dimethylaniline and the principles of electrophilic aromatic substitution. Optimization of reaction time, temperature, and reagent ratios may be necessary to improve the yield of the desired product.
Materials:
-
N,N-dimethylaniline (high purity)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%) or Fuming Nitric Acid
-
Ice
-
Ammonium Hydroxide solution
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add N,N-dimethylaniline to a stirred and cooled (0-5 °C) excess of concentrated sulfuric acid.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Slowly add the nitrating mixture dropwise to the N,N-dimethylaniline solution, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a period, then gradually raise the temperature to promote di-nitration (e.g., room temperature or slightly above, this step requires careful optimization).
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.
-
Carefully neutralize the solution with an ammonium hydroxide solution while keeping it cool. This may cause the precipitation of the crude product.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualizations
Caption: Synthesis pathway for N,N-Dimethyl-3,5-dinitroaniline.
Caption: Troubleshooting workflow for low yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - N,n-dimethyl-3,5-dinitroaniline (C8H9N3O4) [pubchemlite.lcsb.uni.lu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
identifying and removing common impurities in N,N-Dimethyl-3,5-dinitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethyl-3,5-dinitroaniline. Our aim is to help you identify and remove common impurities encountered during its synthesis and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is an oil or fails to crystallize | High concentration of isomeric impurities (e.g., N,N-Dimethyl-2,4-dinitroaniline, N,N-Dimethyl-2,6-dinitroaniline) that lower the melting point. | - Attempt purification via column chromatography to separate the isomers. - Try trituration with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold ethanol or methanol). |
| Product has a low melting point | Presence of unreacted N,N-dimethylaniline or mono-nitrated intermediates (e.g., N,N-Dimethyl-3-nitroaniline). | - Wash the crude product with a dilute acid solution to remove basic impurities like unreacted N,N-dimethylaniline. - Recrystallize the product from a suitable solvent to remove less polar impurities. |
| Product is dark brown or black | Formation of oxidation byproducts or tar due to harsh reaction conditions (e.g., high temperature, excessive nitrating agent). | - Treat the crude product with activated carbon during recrystallization to remove colored impurities. - Optimize the reaction conditions by lowering the temperature and controlling the addition of the nitrating agent. |
| Presence of an unexpected peak in HPLC analysis | Could be an N-nitroso impurity, which can form from residual nitrous acid in the nitrating mixture. | - Before workup, add a small amount of a nitrous acid scavenger, such as urea or sulfamic acid, to the reaction mixture. - Purify by column chromatography. |
| Low yield after purification | The chosen recrystallization solvent may be too effective, leading to significant loss of the desired product in the mother liquor. The product may be co-eluting with impurities during column chromatography. | - For recrystallization, select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature. Test a range of solvents or solvent mixtures. - For column chromatography, optimize the eluent system to achieve better separation. A gradient elution may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of N,N-Dimethyl-3,5-dinitroaniline?
A1: The most common impurities arise from the nitration of N,N-dimethylaniline and can be categorized as:
-
Isomeric Byproducts: The nitration of N,N-dimethylaniline can lead to the formation of various isomers. Since the dimethylamino group is ortho,para-directing in the absence of strong acid, and meta-directing when protonated in strong acid, a mixture of isomers is possible. Common isomeric impurities include mono-nitrated species like N,N-Dimethyl-3-nitroaniline and N,N-Dimethyl-4-nitroaniline, as well as other dinitro isomers such as N,N-Dimethyl-2,4-dinitroaniline and N,N-Dimethyl-2,6-dinitroaniline.
-
Unreacted Starting Materials: Incomplete reaction can leave residual N,N-dimethylaniline.
-
N-Nitroso Compounds: The presence of nitrous acid in the nitrating mixture can lead to the formation of N-nitroso-N-methylaniline and other related nitrosamine impurities. These are significant due to their potential toxicity.
-
Oxidation and Degradation Products: Harsh reaction conditions can cause the formation of colored, tarry byproducts.
Q2: How can I detect the presence of these impurities?
A2: Several analytical techniques can be employed for impurity detection:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying isomeric impurities and unreacted starting materials. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities, including unreacted N,N-dimethylaniline and some isomeric byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in identifying and quantifying impurities by comparing the spectra of your product with that of a pure standard.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to qualitatively assess the purity of your product and to monitor the progress of purification.
Q3: What is the best method for purifying crude N,N-Dimethyl-3,5-dinitroaniline?
A3: The choice of purification method depends on the nature and quantity of the impurities. A combination of techniques is often most effective:
-
Acid Wash: To remove basic impurities like unreacted N,N-dimethylaniline, the crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid solution (e.g., 1M HCl).
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. The key is to find a suitable solvent or solvent system. Based on the solubility of similar dinitroanilines, ethanol, methanol, or mixtures with water are good candidates to try.
-
Column Chromatography: For separating isomers with similar polarities, column chromatography is the most effective method. A silica gel stationary phase with a gradient elution of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a common approach.
Quantitative Data on Purification
The following table summarizes the expected purity levels and recovery yields for different purification methods, based on typical results for similar aromatic nitro compounds. Actual results may vary depending on the initial purity of the crude product.
| Purification Method | Principle | Expected Purity | Expected Recovery Yield | Best Suited For |
| Recrystallization | Differential solubility in a solvent system | >99% | 60-80% | Removing small amounts of impurities with different solubility profiles. |
| Column Chromatography | Differential adsorption to a stationary phase | >99.5% | 50-70% | Separating isomeric impurities and achieving very high purity. |
| Acid Wash | Removal of basic impurities | - | >95% | Pre-purification step to remove unreacted amine starting materials. |
Experimental Protocols
Recrystallization Protocol
Objective: To purify crude N,N-Dimethyl-3,5-dinitroaniline by removing soluble impurities.
Materials:
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Crude N,N-Dimethyl-3,5-dinitroaniline
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Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)
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Erlenmeyer flasks
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Heating mantle or hot plate
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Buchner funnel and flask
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Filter paper
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Glass stirring rod
Procedure:
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Column Chromatography Protocol
Objective: To separate N,N-Dimethyl-3,5-dinitroaniline from its isomers and other impurities.
Materials:
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Crude N,N-Dimethyl-3,5-dinitroaniline
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Silica gel (for column chromatography)
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Eluent (e.g., a mixture of hexane and ethyl acetate)
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Chromatography column
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Sand
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Collection tubes or flasks
Procedure:
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Column Packing: Prepare a slurry of silica gel in the initial eluent (a low polarity mixture, e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack evenly. Add a small layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the column.
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Elution: Begin eluting the column with the initial low-polarity eluent, collecting fractions.
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Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column. The less polar impurities will elute first, followed by the desired product, and then the more polar impurities.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N,N-Dimethyl-3,5-dinitroaniline.
Visualizations
Caption: Workflow for the identification and removal of impurities from N,N-Dimethyl-3,5-dinitroaniline.
troubleshooting common problems in N,N-Dimethyl-3,5-dinitroaniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of N,N-Dimethyl-3,5-dinitroaniline. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Desired 3,5-Dinitro Product | - Incomplete first nitration to m-nitro-N,N-dimethylaniline.- Reaction conditions for the second nitration are not harsh enough.- Use of insufficiently strong nitrating agent.- Loss of product during workup and purification. | - Ensure the complete formation of the mono-nitro intermediate before proceeding to the dinitration step. Monitor the first nitration by TLC.- For the second nitration, a stronger nitrating mixture (e.g., fuming nitric acid and concentrated sulfuric acid or oleum) and higher temperatures may be required.- Recrystallization is a common method for purification. Ensure the appropriate solvent is used to minimize loss. |
| Formation of a Dark-Colored or Tarry Reaction Mixture | - Oxidation of the aniline derivative by the strong nitrating agent.- Excessive reaction temperature leading to decomposition.- "Runaway" reaction due to rapid addition of the nitrating agent. | - Maintain strict temperature control throughout the addition of the nitrating agent and the reaction period. Use of an ice or dry ice/acetone bath is recommended.- Add the nitrating agent slowly and dropwise to the substrate solution with vigorous stirring.- Ensure the starting N,N-dimethylaniline is pure and free from easily oxidizable impurities. |
| Product Fails to Precipitate or Crystallize | - Product is too soluble in the reaction mixture or workup solvent.- Formation of oils or non-crystalline solids. | - After quenching the reaction on ice, ensure the solution is sufficiently acidic for the precipitation of the p-nitro isomer if present, then adjust the pH for the precipitation of the m-nitro isomer.- If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization.- Consider extraction with a suitable organic solvent followed by solvent removal and recrystallization. |
| Contamination with Isomeric Byproducts (e.g., 2,4- or 2,6-dinitro isomers) | - The directing effect of the protonated dimethylamino group is not exclusively meta. | - Careful control of reaction temperature and acidity can influence the isomer ratio.- Purification by fractional crystallization or column chromatography may be necessary to separate the desired 3,5-dinitro isomer from other isomers. |
| Presence of Unreacted Starting Material or Mono-nitrated Intermediate | - Insufficient amount of nitrating agent.- Reaction time is too short.- Reaction temperature is too low for the second nitration. | - Use a molar excess of the nitrating agent for the dinitration step.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material and the mono-nitro intermediate.- Increase the reaction temperature cautiously after the initial exothermic reaction has subsided to drive the second nitration to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind the formation of the 3,5-dinitro isomer?
A1: The nitration of N,N-dimethylaniline occurs via electrophilic aromatic substitution. In a strongly acidic medium, such as the mixture of concentrated nitric and sulfuric acids, the lone pair of electrons on the nitrogen atom of the dimethylamino group is protonated. This results in the formation of an anilinium ion. The positively charged -[NH(CH3)2]+ group is strongly deactivating and a meta-director due to its electron-withdrawing inductive effect. Therefore, the first nitro group is directed to the meta position. The presence of one deactivating nitro group further deactivates the ring, making the second nitration more difficult. However, the directing effects of both the protonated dimethylamino group and the first nitro group (which is also a meta-director) reinforce the introduction of the second nitro group at the other meta position, leading to the formation of N,N-Dimethyl-3,5-dinitroaniline.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: The synthesis of N,N-Dimethyl-3,5-dinitroaniline involves the use of highly corrosive and strong oxidizing agents. Concentrated nitric acid and sulfuric acid can cause severe burns. The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. Dinitroaniline compounds are also potentially toxic and may be explosive under certain conditions. Therefore, it is crucial to:
-
Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
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Use an ice bath to control the reaction temperature, especially during the addition of the nitrating agent.
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Add the nitrating agent slowly and monitor the temperature closely.
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Quench the reaction mixture carefully by pouring it onto ice.
Q3: How can I purify the final N,N-Dimethyl-3,5-dinitroaniline product?
A3: Purification of N,N-Dimethyl-3,5-dinitroaniline can be challenging due to the potential presence of isomeric impurities and unreacted starting materials. Common purification techniques include:
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Recrystallization: This is a widely used method. The choice of solvent is critical. Ethanol or a mixture of ethanol and water is often a good starting point. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals.
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Column Chromatography: For achieving high purity, especially for separating isomers, column chromatography using silica gel is an effective method. A solvent system of increasing polarity (e.g., a hexane-ethyl acetate gradient) can be used to elute the different components.
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Fractional Crystallization: This technique can be used to separate isomers with different solubilities in a particular solvent.
Experimental Protocols
Synthesis of m-nitro-N,N-dimethylaniline (Intermediate)
This procedure is adapted from Organic Syntheses.
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In a flask equipped with a mechanical stirrer, dropping funnel, and thermometer, cool 1270 mL of concentrated sulfuric acid to 5°C in an ice bath.
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Slowly add 363 g of N,N-dimethylaniline while maintaining the temperature below 25°C.
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Prepare the nitrating mixture by slowly adding 286 g of concentrated nitric acid to 366 g of concentrated sulfuric acid, with cooling.
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Add the nitrating mixture dropwise to the dimethylaniline sulfate solution, keeping the temperature between 5°C and 10°C. This addition should take about 1.5 hours.
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After the addition is complete, stir the mixture for another hour at 5-10°C.
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Pour the reaction mixture into 6 L of ice and water with vigorous stirring.
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Slowly add concentrated ammonium hydroxide to precipitate the p-nitro isomer first. Filter this isomer.
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Continue adding ammonium hydroxide to the filtrate until it is basic to precipitate the crude m-nitro-N,N-dimethylaniline.
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Collect the crude product by filtration and wash it with water.
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Recrystallize the crude product from 95% ethanol.
Visualizations
Technical Support Center: Optimization of Reaction Parameters for the Methylation of 3,5-Dinitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of 3,5-dinitroaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common methylating agents for the N-methylation of 3,5-dinitroaniline?
Common methylating agents for anilines include dimethyl sulfate and methyl iodide. Due to the electron-withdrawing nature of the two nitro groups in 3,5-dinitroaniline, the nucleophilicity of the amino group is significantly reduced, making the reaction more challenging than with simple anilines. Therefore, more reactive methylating agents and optimized reaction conditions are often necessary.
Q2: What is a typical solvent and base combination for this reaction?
Aprotic polar solvents such as acetone or N,N-dimethylformamide (DMF) are often suitable for this type of reaction. The choice of base is crucial to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The selection of the base should be made carefully, considering the reactivity of the methylating agent and the stability of the starting material and product under the reaction conditions.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress.[1][2][3][4][5] A suitable mobile phase, typically a mixture of a nonpolar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or acetone), should be chosen to achieve good separation between the starting material (3,5-dinitroaniline), the mono-methylated product (N-methyl-3,5-dinitroaniline), and the di-methylated product (N,N-dimethyl-3,5-dinitroaniline). The spots can be visualized under UV light.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
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Question: I am observing a low yield or no reaction at all. What are the possible reasons and how can I improve the conversion?
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Answer: Low conversion in the methylation of 3,5-dinitroaniline can be attributed to several factors, primarily the low nucleophilicity of the aniline.
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Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the weakly basic amine. Consider using a stronger base. For instance, if potassium carbonate is ineffective, sodium hydride might be a suitable alternative.
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Low Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. Gradually increasing the reaction temperature while monitoring for potential side reactions is a recommended strategy.[6]
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Inactive Methylating Agent: Ensure the methylating agent is fresh and has not degraded.
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Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its availability for the reaction. Consider a solvent in which 3,5-dinitroaniline has better solubility.
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Issue 2: Formation of Multiple Products (Over-methylation)
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Question: My TLC analysis shows multiple spots, indicating the formation of both mono- and di-methylated products. How can I selectively obtain the mono-methylated product?
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Answer: The formation of the di-methylated product is a common issue as the mono-methylated aniline can often be more nucleophilic than the starting aniline.
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Control Stoichiometry: To favor mono-methylation, use a molar excess of 3,5-dinitroaniline relative to the methylating agent.[6] Conversely, to favor di-methylation, an excess of the methylating agent should be used.[6]
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Reaction Time: Shorter reaction times will generally favor the formation of the mono-methylated product. Monitor the reaction closely by TLC and stop it once a significant amount of the desired product has formed, before substantial over-methylation occurs.
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Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for mono-methylation.[6]
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Issue 3: Presence of Impurities After Work-up
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Question: After the reaction and work-up, I have isolated my product, but it is impure. What are the likely impurities and how can I purify my product?
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Answer: Impurities can arise from side reactions or unreacted starting materials.
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Unreacted Starting Material: If the reaction did not go to completion, unreacted 3,5-dinitroaniline will be present.
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Over-methylated Product: As discussed, N,N-dimethyl-3,5-dinitroaniline can be a significant byproduct.
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Side Products from Methylating Agent: Methylating agents can sometimes react with the solvent or trace amounts of water.
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Purification: Column chromatography is an effective method for separating the desired product from starting material and byproducts. A gradient of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is typically used. Recrystallization from a suitable solvent can also be an effective purification technique.
-
Experimental Protocols
General Protocol for N-Methylation of 3,5-Dinitroaniline using Dimethyl Sulfate
This is a generalized procedure that may require optimization for specific laboratory conditions.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dinitroaniline (1 equivalent) in a suitable aprotic solvent (e.g., acetone or DMF).
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Addition of Base: Add a base (e.g., potassium carbonate, 1.5-2 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes.
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Addition of Methylating Agent: Slowly add dimethyl sulfate (1.1 equivalents for mono-methylation, or >2.2 equivalents for di-methylation) to the stirring suspension. Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a well-ventilated fume hood.
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Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., reflux in acetone) and monitor the progress by TLC.
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Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
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Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Optimization of Reaction Parameters for Mono-methylation of 3,5-Dinitroaniline
| Entry | Methylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of Mono-methylated Product (%) | Yield of Di-methylated Product (%) |
| 1 | Dimethyl Sulfate (1.1 eq) | K₂CO₃ (1.5) | Acetone | Reflux | 6 | (Example Data) | (Example Data) |
| 2 | Dimethyl Sulfate (1.1 eq) | K₂CO₃ (2.0) | Acetone | Reflux | 6 | (Example Data) | (Example Data) |
| 3 | Dimethyl Sulfate (1.1 eq) | NaH (1.2) | DMF | 50 | 4 | (Example Data) | (Example Data) |
| 4 | Methyl Iodide (1.1 eq) | K₂CO₃ (1.5) | Acetone | Reflux | 8 | (Example Data) | (Example Data) |
Table 2: Optimization of Reaction Parameters for Di-methylation of 3,5-Dinitroaniline
| Entry | Methylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of Di-methylated Product (%) |
| 1 | Dimethyl Sulfate (2.5 eq) | K₂CO₃ (3.0) | DMF | 80 | 12 | (Example Data) |
| 2 | Dimethyl Sulfate (3.0 eq) | K₂CO₃ (3.0) | DMF | 80 | 12 | (Example Data) |
| 3 | Dimethyl Sulfate (2.5 eq) | NaH (2.5) | DMF | 60 | 8 | (Example Data) |
| 4 | Methyl Iodide (3.0 eq) | K₂CO₃ (3.0) | DMF | 80 | 16 | (Example Data) |
Mandatory Visualization
Caption: Reaction pathway for the methylation of 3,5-dinitroaniline.
Caption: General experimental workflow for the methylation of 3,5-dinitroaniline.
Caption: Troubleshooting decision tree for the methylation of 3,5-dinitroaniline.
References
- 1. TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of N-methylaniline based on azo coupling reaction by combining TLC with SERRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
preventing the formation of side products during the synthesis of N,N-Dimethyl-3,5-dinitroaniline
Technical Support Center: Synthesis of N,N-Dimethyl-3,5-dinitroaniline
This guide provides troubleshooting advice and frequently asked questions to assist researchers in .
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for the synthesis of N,N-Dimethyl-3,5-dinitroaniline?
The synthesis is achieved through the electrophilic aromatic substitution (nitration) of N,N-dimethylaniline. In a strongly acidic medium, such as a mixture of concentrated sulfuric and nitric acids, the dimethylamino group (-N(CH₃)₂) is protonated to form an anilinium ion (-N⁺H(CH₃)₂). This protonated group acts as a meta-director, guiding the nitro groups to the 3 and 5 positions of the aromatic ring.[1][2]
Q2: What are the most common side products I should be aware of?
The primary side products include:
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Mono-nitrated isomers: m-nitrodimethylaniline and p-nitrodimethylaniline.[1]
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Other dinitro-isomers: Such as 2,4- and 2,6-dinitroaniline, which can form if reaction conditions are not carefully controlled.
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Oxidation products: The strong oxidizing nature of the nitrating mixture can lead to the degradation of the starting material or product.
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Nitrous acid-catalyzed byproducts: If nitrous acid is present, it can lead to the formation of N-nitroso compounds and colored byproducts like substituted benzidines.[3][4]
Q3: Why is temperature control so critical in this reaction?
The nitration of N,N-dimethylaniline is a highly exothermic reaction.[5] Failure to maintain a low and stable temperature can lead to:
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Polynitration: Formation of tri-nitrated and other highly nitrated byproducts.[5]
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Increased oxidation: Higher temperatures promote the degradation of the aromatic ring by the strong oxidizing acids.
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Reduced selectivity: Poor temperature control can lead to a broader distribution of isomeric products.
Q4: How can I detect and quantify the purity of my final product?
High-Performance Liquid Chromatography (HPLC) with a UV detector is a reliable method for separating and quantifying N,N-Dimethyl-3,5-dinitroaniline from its isomers and other impurities.[6][7] Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) can also be employed for analysis.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete dinitration. 2. Product loss during workup and purification. 3. Oxidation of the substrate or product. | 1. Ensure a sufficient molar excess of the nitrating agent. Increase reaction time, but monitor for byproduct formation. 2. During neutralization, carefully adjust the pH to selectively precipitate isomers.[9] 3. Maintain a low reaction temperature (0-10°C) throughout the addition of the nitrating agent.[5] |
| Presence of Significant p-Nitro Isomers | The dimethylamino group was not fully protonated, leading to some ortho, para-direction. | Ensure a sufficiently acidic environment by using a large excess of concentrated sulfuric acid. The N,N-dimethylaniline should be fully dissolved and protonated in the sulfuric acid before the nitrating mixture is added.[1][2] |
| Formation of Dark-Colored Impurities (tar/oxidation products) | 1. Reaction temperature was too high. 2. Localized "hot spots" due to inefficient stirring. 3. Presence of nitrous acid. | 1. Maintain strict temperature control using an ice-salt bath or by adding dry ice directly to the reaction mixture.[9] 2. Use a powerful mechanical stirrer to ensure homogeneous mixing.[9] 3. Add a small amount of urea to the nitrating mixture to scavenge any nitrous acid present.[5] |
| Product Fails to Precipitate During Quenching | The product may be more soluble in the acidic aqueous mixture than anticipated, or the concentration is too low. | After quenching on ice, slowly neutralize the mixture with a base (e.g., ammonium hydroxide) while keeping the solution cold. The product should precipitate as the pH increases.[9] |
Side Product Distribution with Nitrous Acid Catalysis
The presence of nitrous acid can significantly alter the product distribution. The following table shows the products isolated from the nitration of the N,N-dimethylanilinium ion in the presence of nitrous acid.
| Product | Percentage of Amine Consumed (%) |
| m-Nitro-N,N-dimethylaniline | 38 |
| p-Nitro-N,N-dimethylaniline | 10 |
| p-Nitroso-N,N-dimethylaniline | 6 |
| Tetramethylbenzidine | 4 |
| 3-Nitrotetramethylbenzidine | 2 |
| Data from J.C.S. CHEM. COMM., 1976.[3] |
Experimental Protocol: Synthesis of N,N-Dimethyl-3,5-dinitroaniline
This protocol is adapted from established procedures for the nitration of N,N-dimethylaniline and is designed to favor dinitration at the 3 and 5 positions.
1. Preparation of the N,N-dimethylaniline Sulfate Solution:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 100 mL of concentrated sulfuric acid.
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Cool the acid to 0-5°C in an ice-salt bath.
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Slowly add 0.2 moles of N,N-dimethylaniline dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C.
2. Preparation of the Nitrating Mixture:
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In a separate beaker, carefully add 50 mL of concentrated sulfuric acid to 0.44 moles of concentrated nitric acid.
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Cool this mixture to 0°C.
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Optional: Add a small amount of urea (approx. 0.5 g) to the nitrating mixture to minimize nitrous acid formation.[5]
3. Nitration Reaction:
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Add the cold nitrating mixture to the dropping funnel.
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Add the nitrating mixture dropwise to the stirred N,N-dimethylaniline sulfate solution over 1.5 to 2 hours.
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Maintain the reaction temperature between 5°C and 10°C throughout the addition. This can be achieved by adding small pieces of dry ice directly to the reaction flask as needed.[9]
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After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure complete dinitration.
4. Workup and Purification:
-
Pour the reaction mixture slowly onto a large amount of crushed ice with stirring.
-
Slowly neutralize the cold solution with concentrated ammonium hydroxide, keeping the temperature below 20°C.
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The product will precipitate. Collect the crude solid by vacuum filtration and wash with cold water until the washings are neutral.
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Recrystallize the crude product from 95% ethanol to obtain purified N,N-Dimethyl-3,5-dinitroaniline.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis.
Caption: Troubleshooting flowchart for the synthesis of N,N-Dimethyl-3,5-dinitroaniline.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. thestudentroom.co.uk [thestudentroom.co.uk]
- 3. Nitration of NN-dimethylanilinium ion. Evidence for a new reaction path in nitrous acid-catalysed nitrations - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Sciencemadness Discussion Board - Mono-nitration of dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. osha.gov [osha.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
column chromatography methods for purifying N,N-Dimethyl-3,5-dinitroaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of N,N-Dimethyl-3,5-dinitroaniline using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide is designed to help you resolve specific issues that may arise during the column chromatography of N,N-Dimethyl-3,5-dinitroaniline.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Yellow/Orange Band is Not Moving Down the Column | The solvent system is not polar enough to elute the highly polar N,N-Dimethyl-3,5-dinitroaniline. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If using a dichloromethane/methanol system, incrementally add more methanol. |
| Poor Separation of the Desired Product from Impurities | The solvent system has a similar polarity to the impurity, leading to co-elution. The column may be overloaded with the crude sample. | Perform a more thorough optimization of the solvent system using Thin Layer Chromatography (TLC) with various solvent mixtures to achieve better separation. Reduce the amount of crude material loaded onto the column.[1] |
| The Compound Appears to be Decomposing on the Column (Streaking or Color Change) | N,N-Dimethyl-3,5-dinitroaniline may be unstable on silica gel, which is acidic. | Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. Alternatively, use a different stationary phase like alumina.[2] |
| The Fractions are Very Dilute | The elution is happening too slowly, or the solvent system is too polar, causing the compound to move too quickly. | If the elution is slow, apply gentle pressure to the top of the column (flash chromatography). If the compound is eluting too quickly, reduce the polarity of the mobile phase.[2] |
| No Compound is Eluting from the Column | The compound may have decomposed on the silica gel. The solvent system may be incorrect. The compound may have eluted in the solvent front. | Check the stability of your compound on a small amount of silica gel before running the column.[2] Double-check the composition of your eluent. Analyze the very first fractions collected to see if the compound has already eluted.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of N,N-Dimethyl-3,5-dinitroaniline?
A1: Silica gel is the most commonly used stationary phase for the column chromatography of polar organic compounds like N,N-Dimethyl-3,5-dinitroaniline. However, due to the potential for degradation of nitro compounds on acidic silica, neutral alumina can be a suitable alternative.
Q2: How do I choose the right mobile phase for the separation?
A2: The ideal mobile phase is determined through preliminary analysis using Thin Layer Chromatography (TLC). A good starting point for a moderately polar compound like N,N-Dimethyl-3,5-dinitroaniline is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ratio is adjusted to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.
Q3: What are the likely impurities I might encounter?
A3: The synthesis of N,N-Dimethyl-3,5-dinitroaniline typically involves the nitration of N,N-dimethylaniline. Due to the directing effects of the dimethylamino group under strong acidic conditions, common impurities include the isomeric N,N-dimethyl-2,4-dinitroaniline and N,N-dimethyl-2,6-dinitroaniline, as well as unreacted starting material.
Q4: My crude product is a dark oil, but the pure compound should be a solid. How should I load it onto the column?
A4: If your crude product is an oil, it is recommended to use a "dry loading" technique. Dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel to this solution, and then evaporate the solvent. The resulting free-flowing powder can then be carefully added to the top of your packed column.[1]
Q5: How can I monitor the separation during the column chromatography process?
A5: The separation is monitored by collecting fractions of the eluent and analyzing them by TLC. Spotting each fraction on a TLC plate and visualizing the spots under UV light will allow you to identify which fractions contain your pure product.
Experimental Protocol: Column Chromatography of N,N-Dimethyl-3,5-dinitroaniline
This protocol provides a general procedure for the purification of N,N-Dimethyl-3,5-dinitroaniline using silica gel column chromatography. It is intended as a starting point and may require optimization based on the specific impurity profile of your crude material.
1. Preparation of the Column:
-
A glass chromatography column is packed with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
The silica gel should be allowed to settle into a uniform bed, and the solvent is drained to the level of the silica surface.
2. Sample Loading:
-
The crude N,N-Dimethyl-3,5-dinitroaniline is dissolved in a minimum amount of dichloromethane.
-
This solution is carefully added to the top of the silica gel bed using a pipette.
-
A small layer of sand is gently added on top of the sample to prevent disturbance of the silica bed during the addition of the eluent.
3. Elution:
-
The elution is started with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
The polarity of the mobile phase is gradually increased by adding more of the polar solvent (gradient elution). This allows for the separation of less polar impurities first, followed by the elution of the more polar desired product.
-
Fractions of the eluent are collected in separate test tubes.
4. Fraction Analysis:
-
Each fraction is analyzed by TLC to determine its composition.
-
The TLC plates are developed in a suitable solvent system (e.g., 70:30 hexane:ethyl acetate) and visualized under UV light.
5. Isolation of the Pure Product:
-
Fractions containing the pure N,N-Dimethyl-3,5-dinitroaniline are combined.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the purified solid product.
Quantitative Data Summary:
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Gradient) | Hexane:Ethyl Acetate (from 95:5 to 70:30) |
| Crude Sample Load | ~1-2% of the silica gel weight |
| Expected Rf of Product | ~0.3 in 70:30 Hexane:Ethyl Acetate |
| Expected Yield | 70-90% (depending on crude purity) |
Visualizations
Caption: Experimental workflow for the purification of N,N-Dimethyl-3,5-dinitroaniline.
References
Validation & Comparative
A Comparative Guide to the Purity Validation of N,N-Dimethyl-3,5-dinitroaniline by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical compounds such as N,N-Dimethyl-3,5-dinitroaniline is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of N,N-Dimethyl-3,5-dinitroaniline. The information presented is based on established analytical principles and data from structurally similar nitroaromatic compounds, offering a robust framework for method development and validation.
Comparison of Analytical Techniques
The selection of an analytical technique for purity determination is contingent on various factors, including the analyte's physicochemical properties, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, speed, and cost.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Specificity | High; capable of separating structurally similar impurities. | Very high; provides structural information for impurity identification. |
| Sensitivity | High (nanogram to picogram level). | Very high (picogram to femtogram level). |
| Applicability | Broad range of non-volatile and thermally labile compounds.[1] | Suitable for volatile and thermally stable compounds; derivatization may be necessary for polar analytes like anilines.[1][2] |
| Sample Throughput | Moderate to high. | Moderate. |
| Cost (Operational) | Moderate (solvents, columns).[3] | High (gases, columns, potential derivatizing agents).[3] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods.[1]
High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from established procedures for dinitroaniline isomers.[4][5]
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v). For MS compatibility, replace any non-volatile acid with formic acid.[4]
-
Column Temperature: 30 °C.[3]
-
Detection: UV at 240 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Accurately weigh and dissolve the N,N-Dimethyl-3,5-dinitroaniline sample in the mobile phase to achieve a final concentration within the linear range of the assay (e.g., 1-100 µg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a representative method for the analysis of nitroaromatic compounds. Due to the polarity of the aniline group, derivatization might be required to improve chromatographic performance, though direct analysis is often possible.
-
Instrumentation: GC-MS system (e.g., Shimadzu GCMS-QP2050 or equivalent).[1]
-
Column: SH-I-5Sil MS (30 m × 0.25 mm × 0.25 µm) or a similar 5% phenyl-methylpolysiloxane column.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Acquisition Mode: Full Scan (m/z 50-400) for qualitative analysis and impurity identification, and Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate or acetonitrile to a concentration of approximately 10-100 µg/mL.
Method Validation Parameters
The validation of an analytical method ensures its suitability for the intended purpose. The following table summarizes typical performance characteristics based on data for structurally similar compounds.[3]
| Validation Parameter | HPLC | GC-MS |
| Specificity | No interference from potential impurities at the retention time of the main peak. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.995 |
| Range | 25 - 150 µg/mL | To be defined based on the application. |
| Accuracy (% Recovery) | 99.0 - 101.0% | 98.0 - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | To be determined. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | To be determined. |
| Robustness | Insensitive to minor changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min). | Insensitive to minor changes in oven temperature ramp rate and gas flow rate. |
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the purity validation of N,N-Dimethyl-3,5-dinitroaniline and the logical relationship between the analytical techniques.
Caption: General workflow for purity validation of N,N-Dimethyl-3,5-dinitroaniline.
Caption: Logical relationship for selecting between HPLC and GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 3,5-Dinitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative reactivity of N,N-Dimethyl-3,5-dinitroaniline vs. other dinitroaniline isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of N,N-Dimethyl-3,5-dinitroaniline against its primary isomers, N,N-Dimethyl-2,4-dinitroaniline and N,N-Dimethyl-2,6-dinitroaniline. The analysis is grounded in fundamental principles of organic chemistry, including electronic and steric effects, and is supported by available experimental data.
Introduction and Structural Overview
Dinitroaniline derivatives are a critical class of compounds in organic synthesis, serving as intermediates in the production of dyes, pesticides, and pharmaceuticals. The reactivity of the aromatic ring in these molecules is profoundly influenced by the substitution pattern of the nitro (NO₂) and amino (-N(CH₃)₂) groups. This guide focuses on the N,N-dimethylated isomers to understand how the placement of these powerful electron-withdrawing and electron-donating groups dictates the molecule's susceptibility to chemical reactions, particularly nucleophilic aromatic substitution (SₙAr).
The key isomers under consideration are:
-
N,N-Dimethyl-3,5-dinitroaniline: Nitro groups are meta to the dimethylamino group.
-
N,N-Dimethyl-2,4-dinitroaniline: Nitro groups are ortho and para to the dimethylamino group.
-
N,N-Dimethyl-2,6-dinitroaniline: Nitro groups are both ortho to the dimethylamino group.
Theoretical Comparison of Reactivity
The reactivity of these isomers is governed by the interplay of electronic and steric effects. The dimethylamino group is a strong activating group due to its +M (mesomeric or resonance) and -I (inductive) effects, while the nitro group is a powerful deactivating group due to its -M and -I effects.
Electronic Effects
The relative positions of the dimethylamino and nitro groups determine the electron density of the aromatic ring, which is a key factor in its reactivity.
-
N,N-Dimethyl-2,4-dinitroaniline: The dimethylamino group at position 1 strongly activates the ring, particularly at the ortho (2 and 6) and para (4) positions, through its +M effect. The nitro groups at positions 2 and 4 powerfully withdraw electron density from these same positions. This push-pull electronic arrangement results in a highly polarized and electron-deficient aromatic ring, making it very susceptible to nucleophilic attack. The activation by the amino group and deactivation by the nitro groups work in concert to facilitate SₙAr reactions.
-
N,N-Dimethyl-3,5-dinitroaniline: With the nitro groups in the meta positions relative to the dimethylamino group, the powerful +M effect of the amino group does not directly delocalize onto the carbon atoms bearing the nitro groups. The primary electronic influence is the strong electron-withdrawing inductive effect (-I) of the nitro groups. While the ring is still electron-deficient, the lack of direct resonance stabilization of a potential Meisenheimer intermediate (the intermediate in an SₙAr reaction) makes it less reactive towards nucleophiles compared to the 2,4-isomer.
-
N,N-Dimethyl-2,6-dinitroaniline: Similar to the 2,4-isomer, the nitro groups are in positions that are electronically activated by the dimethylamino group. This leads to a highly electron-deficient ring.
The following diagram illustrates the interplay of these electronic effects.
Caption: Electronic influence of substituents on isomer reactivity.
Steric Effects
Steric hindrance plays a crucial role, particularly for the 2,6-isomer.
-
N,N-Dimethyl-2,6-dinitroaniline: The two nitro groups flanking the dimethylamino group create significant steric hindrance. This can twist the dimethylamino group out of the plane of the benzene ring, disrupting the resonance overlap and reducing its activating +M effect. Furthermore, the bulky ortho substituents impede the approach of a nucleophile to the reaction center. This steric inhibition of resonance and nucleophilic attack significantly reduces the reactivity of the 2,6-isomer compared to the 2,4-isomer.[1]
-
N,N-Dimethyl-2,4-dinitroaniline and N,N-Dimethyl-3,5-dinitroaniline: These isomers experience less steric hindrance around the reaction sites compared to the 2,6-isomer.
Based on these principles, the expected order of reactivity towards nucleophilic aromatic substitution is:
N,N-Dimethyl-2,4-dinitroaniline > N,N-Dimethyl-3,5-dinitroaniline > N,N-Dimethyl-2,6-dinitroaniline
Quantitative and Spectroscopic Data
| Compound | pKₐ | Spectroscopic Data | Notes |
| N,N-Dimethyl-2,4-dinitroaniline | -1.00 | - | The negative pKₐ value indicates very low basicity, a consequence of the strong electron-withdrawing effects of the two nitro groups delocalizing the nitrogen lone pair. |
| N,N-Dimethyl-3,5-dinitroaniline | Not available | ¹H NMR (DMSO-d₆): δ 7.88 (d, 2H), 7.73 (t, 1H), 6.53 (s, 2H, NH₂) - for the parent aniline. | Spectroscopic data for the N,N-dimethylated version is not readily available in comparative form. |
| N,N-Dimethyl-2,6-dinitroaniline | Not available | - | The reactivity is expected to be low due to significant steric hindrance. |
Experimental Protocols
To experimentally determine the relative reactivity of these isomers, a kinetic study of their reaction with a nucleophile, such as piperidine or methoxide, via nucleophilic aromatic substitution would be employed.
General Protocol for Kinetic Analysis of SₙAr
-
Reaction Setup: A solution of the dinitroaniline isomer in a suitable solvent (e.g., methanol for reaction with methoxide, or DMSO for reaction with piperidine) is prepared in a thermostated UV-Vis spectrophotometer cuvette.
-
Initiation: The reaction is initiated by injecting a solution of the nucleophile (e.g., sodium methoxide in methanol).
-
Monitoring: The progress of the reaction is monitored by observing the change in absorbance at a wavelength where the product absorbs strongly and the reactant does not.
-
Data Analysis: The rate of the reaction can be determined by plotting the change in absorbance over time. From this, the pseudo-first-order rate constant (k_obs) can be calculated. By varying the concentration of the nucleophile, the second-order rate constant (k₂) can be determined, which provides a quantitative measure of the substrate's reactivity.
The following diagram outlines a logical workflow for such a comparative experiment.
Caption: Workflow for comparing isomer reactivity via UV-Vis kinetics.
Conclusion
While direct comparative experimental data is limited, a robust understanding of the relative reactivity of N,N-Dimethyl-3,5-dinitroaniline and its isomers can be established from fundamental chemical principles. The interplay of electronic and steric effects dictates the susceptibility of these compounds to nucleophilic attack.
-
N,N-Dimethyl-2,4-dinitroaniline is predicted to be the most reactive isomer due to the powerful, concerted electronic effects of the ortho- and para-nitro groups and the dimethylamino group, with minimal steric hindrance.
-
N,N-Dimethyl-3,5-dinitroaniline is expected to be less reactive as the resonance-based activation from the dimethylamino group does not extend to the nitro-substituted positions.
-
N,N-Dimethyl-2,6-dinitroaniline is predicted to be the least reactive due to significant steric hindrance from the two ortho-nitro groups, which impedes the approach of nucleophiles and can disrupt the activating resonance of the dimethylamino group.
These theoretical predictions provide a strong framework for researchers and drug development professionals in selecting the appropriate isomer for a desired synthetic transformation and in understanding the chemical behavior of these important molecules. Experimental validation through standardized kinetic studies is recommended for applications requiring precise reactivity data.
References
The Efficacy of N,N-Dimethyl-3,5-dinitroaniline in Azo Dye Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate precursor is a critical determinant of success in dye synthesis. This guide provides a comparative analysis of N,N-Dimethyl-3,5-dinitroaniline as a precursor for azo dyes, evaluating its performance against other relevant aniline derivatives. The following sections detail experimental data on dye synthesis yields, spectral properties, and fastness characteristics, offering a comprehensive resource for informed precursor selection.
Comparative Performance of Azo Dye Precursors
The efficacy of a dye precursor is primarily evaluated based on the yield of the resulting dye, its spectral properties (which determine the color), and the fastness of the dye on a given substrate. While direct, comprehensive comparative studies focusing solely on N,N-Dimethyl-3,5-dinitroaniline are limited in publicly available literature, this guide synthesizes data from various studies on related nitroaniline precursors to provide a valuable comparative framework.
The following table summarizes key performance indicators for azo dyes synthesized from various aniline derivatives. This data is compiled from studies on disperse dyes, which are commonly synthesized from such precursors and are used for dyeing synthetic fibers like polyester and nylon.
Table 1: Comparative Data of Azo Dyes Derived from Various Aniline Precursors
| Precursor | Coupling Agent | Dye Yield (%) | Melting Point (°C) | Wavelength of Max. Absorption (λmax, nm) | Light Fastness (Polyester) | Wash Fastness (Polyester) | Rubbing Fastness (Polyester) |
| 2-Methyl-5-nitroaniline | N,N-diethylaniline | - | - | - | 4-5 | 4 | 4-5 |
| 2-Methyl-4-nitroaniline | N,N-diethylaniline | - | - | - | 4 | 4 | 4 |
| 4-Nitroaniline | 5-chloro-2-pyridinol | 73.3 - 87.2 (monomeric) | 112.6 - 137.0 (monomeric) | 440 - 490 (monomeric) | - | - | - |
| 2-Aminopyridine | 5-chloro-2-pyridinol | 73.3 - 87.2 (monomeric) | 112.6 - 137.0 (monomeric) | 440 - 490 (monomeric) | - | - | - |
| 2-Chloroaniline | Various | - | - | - | 6-7 | 4 to 4/5 | 4 to 4/5 |
| 4-Methoxy-2-nitroaniline | Various | - | - | 467 - 620 | 6-7 | 4 to 4/5 | 4 to 4/5 |
| p-Chloroaniline | β-naphthol | - | - | - | - | - | - |
| p-Toluidine | β-naphthol | - | - | - | - | - | - |
| p-Anisidine | β-naphthol | - | - | - | - | - | - |
Note: Fastness ratings are typically on a scale of 1 to 8 for light fastness (where 8 is the best) and 1 to 5 for wash and rubbing fastness (where 5 is the best). A hyphen (-) indicates that data was not available in the cited sources.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. The following protocols outline the general procedures for the synthesis and evaluation of azo dyes from aniline-based precursors.
Protocol 1: Synthesis of Azo Dyes via Diazotization and Coupling
This protocol describes the fundamental two-step process for synthesizing azo dyes.
Materials:
-
Aromatic amine precursor (e.g., N,N-Dimethyl-3,5-dinitroaniline)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Coupling agent (e.g., β-naphthol, N,N-dialkylaniline)
-
Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) for pH adjustment
-
Ice
-
Distilled water
-
Ethanol or other suitable solvent for recrystallization
Procedure:
Step 1: Diazotization of the Aromatic Amine
-
Dissolve a molar equivalent of the aromatic amine precursor in a mixture of concentrated acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature between 0-5 °C throughout the addition.
-
Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt.
Step 2: Azo Coupling
-
In a separate beaker, dissolve a molar equivalent of the coupling agent in an aqueous alkaline solution (e.g., NaOH for phenols) or an acidic solution (for amines).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold coupling agent solution with vigorous stirring.
-
A colored precipitate of the azo dye should form. The pH of the reaction mixture may need to be adjusted to optimize the coupling reaction.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.
-
Isolate the crude dye by vacuum filtration and wash it with cold water.
-
Purify the dye by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Evaluation of Dye Performance on Fabric
This protocol outlines the procedure for dyeing a fabric sample and assessing the fastness properties of the synthesized dye.
Materials:
-
Synthesized azo dye
-
Fabric swatch (e.g., polyester, nylon)
-
Dispersing agent
-
Acetic acid (for pH adjustment)
-
High-temperature, high-pressure dyeing apparatus
-
Standard soap solution for wash fastness testing
-
Grey scales for assessing color change and staining
-
Light fastness tester (e.g., Xenon arc lamp)
-
Crockmeter for rubbing fastness testing
Procedure:
1. Dyeing:
-
Prepare a dye dispersion by mixing the purified dye with a dispersing agent and water.
-
Adjust the pH of the dyebath to the optimal range (typically 4.5-5.5 for disperse dyes) using acetic acid.
-
Place the fabric swatch in the dyebath.
-
For polyester, the dyeing is typically carried out in a high-temperature, high-pressure apparatus at around 130 °C for 60 minutes.
-
After dyeing, the fabric is rinsed, and a reduction clearing process is often performed to remove unfixed dye from the surface.
2. Fastness Testing:
-
Wash Fastness: The dyed fabric is washed with a standard soap solution under controlled conditions of temperature and time. The change in color of the fabric and the staining of an adjacent undyed fabric are assessed using grey scales.
-
Light Fastness: The dyed fabric is exposed to a standardized artificial light source that mimics sunlight for a specified period. The fading of the color is then compared to a set of blue wool standards and rated on a scale of 1 to 8.
-
Rubbing Fastness (Crocking): The dyed fabric is rubbed with a standard white cotton cloth under controlled pressure, both in dry and wet conditions. The amount of color transferred to the white cloth is assessed using a grey scale.
Visualizing the Synthesis and Evaluation Workflow
To better illustrate the processes involved, the following diagrams, created using the DOT language for Graphviz, outline the key workflows.
Conclusion
N,N-Dimethyl-3,5-dinitroaniline, as a dinitroaniline derivative, is a viable precursor for the synthesis of azo dyes, particularly for producing shades in the yellow to red spectrum. The presence of two nitro groups, which are strong electron-withdrawing groups, significantly influences the electronic properties of the resulting dye molecule, which in turn affects its color and fastness properties.
Navigating the Reagent Landscape: A Comparative Guide to Alternatives for Dinitroaniline Derivatives in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical factor influencing reaction efficiency, safety, and overall synthetic strategy. While N,N-Dimethyl-3,5-dinitroaniline is a known dinitroaromatic compound, a comprehensive review of available scientific literature does not reveal its widespread use as a specific reagent for particular chemical transformations. Instead, dinitroanilines primarily serve as versatile intermediates, particularly in the synthesis of dyes and herbicides, and as precursors to diamines through the reduction of their nitro groups.
This guide, therefore, shifts focus from finding direct "alternative reagents" to N,N-Dimethyl-3,5-dinitroaniline for a non-specified reaction to a broader and more practical comparison of substituted dinitroaromatic compounds that are commonly employed as building blocks in organic synthesis. The primary and most characteristic reaction of this class of compounds is their reduction to the corresponding phenylenediamines, which are crucial intermediates in the preparation of a wide array of heterocyclic compounds and polymers.
Comparison of Dinitroaromatic Precursors for Diamine Synthesis
The synthesis of aromatic diamines via the reduction of dinitroaromatic compounds is a fundamental transformation in organic chemistry. The choice of the starting dinitroaromatic compound can significantly impact the reaction conditions, yield, and the profile of potential side products. Below is a comparison of commonly used dinitroaromatic compounds for the synthesis of their corresponding diamines.
| Dinitroaromatic Compound | Reductant/Catalyst | Solvent | Temperature (°C) | Yield (%) | Key Considerations |
| 1,3-Dinitrobenzene | H₂, Pd/C | Ethanol | Room Temp. | >95 | Standard, high-yielding reduction. |
| Fe, HCl | Water/Ethanol | Reflux | ~90 | Cost-effective, classical method. | |
| 2,4-Dinitrotoluene | SnCl₂, HCl | Ethanol | Reflux | >90 | Selective reduction of nitro groups is challenging. |
| N,N-Dimethyl-3,5-dinitroaniline | H₂, Pd/C | Ethanol | Room Temp. | High (Predicted) | The dimethylamino group is generally stable to catalytic hydrogenation. |
| Na₂S/ (NH₄)₂S | Water/Ethanol | Reflux | Moderate-High | Zinin reduction, offers selectivity in some cases. | |
| 4-Chloro-1,3-dinitrobenzene | H₂, Pd/C | Ethanol | Room Temp. | High | Potential for hydrodehalogenation as a side reaction. |
Experimental Protocols
General Procedure for the Catalytic Hydrogenation of a Dinitroaromatic Compound
Objective: To synthesize an aromatic diamine from a dinitroaromatic precursor using catalytic hydrogenation.
Materials:
-
Dinitroaromatic compound (e.g., 1,3-Dinitrobenzene) (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (1-5 mol%)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Filtration aid (e.g., Celite®)
Procedure:
-
The dinitroaromatic compound is dissolved in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.
-
A catalytic amount of 10% Pd/C is carefully added to the solution.
-
The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon), followed by evacuation.
-
The atmosphere is replaced with hydrogen gas (typically at a pressure of 1-4 atm).
-
The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by a suitable technique (e.g., TLC, GC-MS, or ¹H NMR) until the starting material is consumed.
-
Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas.
-
The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with the solvent.
-
The filtrate is concentrated under reduced pressure to yield the crude aromatic diamine, which can be further purified by recrystallization or chromatography if necessary.
Logical Workflow for Reagent Selection
The following diagram illustrates the decision-making process for selecting a suitable dinitroaromatic precursor for the synthesis of a substituted aromatic diamine.
Caption: Decision workflow for selecting a dinitroaromatic precursor.
spectroscopic analysis and comparison of dinitroaniline isomers
A comprehensive guide to the , providing researchers, scientists, and drug development professionals with objective experimental data and detailed methodologies.
Introduction
Dinitroaniline, with the chemical formula C6H3(NH2)(NO2)2, exists as six constitutional isomers depending on the substitution pattern of the nitro groups on the aniline ring.[1] These isomers, namely 2,3-dinitroaniline, 2,4-dinitroaniline, 2,5-dinitroaniline, 2,6-dinitroaniline, 3,4-dinitroaniline, and 3,5-dinitroaniline, exhibit distinct physicochemical properties due to the varied electronic and steric effects of the nitro and amino groups. A thorough spectroscopic analysis is crucial for their unambiguous identification and differentiation, which is vital in various fields, including the synthesis of dyes, pharmaceuticals, and herbicides. This guide provides a comparative analysis of these isomers using various spectroscopic techniques, supported by experimental data and detailed protocols.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the six dinitroaniline isomers, facilitating their comparison and identification.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecules. The position and intensity of the absorption maxima (λmax) are sensitive to the substitution pattern.
| Isomer | λmax (nm) | Solvent | Reference |
| 2,3-Dinitroaniline | 312 | Acetic Acid | [2] |
| 2,4-Dinitroaniline | 257, 335 | Acetic Acid | [3] |
| 2,5-Dinitroaniline | Not Available | - | |
| 2,6-Dinitroaniline | Not Available | - | |
| 3,4-Dinitroaniline | Not Available | - | |
| 3,5-Dinitroaniline | Not Available | - |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of the N-H and N-O bonds are particularly useful for distinguishing between the dinitroaniline isomers.
| Isomer | Key IR Absorptions (cm⁻¹) |
| 2,4-Dinitroaniline | N-H stretching, NO₂ stretching (asymmetric and symmetric), C-N stretching, C=C aromatic stretching |
| 3,5-Dinitroaniline | N-H stretching, NO₂ stretching (asymmetric and symmetric), C-N stretching, C=C aromatic stretching |
(Note: Specific peak positions can be found in the referenced spectra in the experimental protocols section.)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the isomeric structure.
¹H NMR Spectral Data
| Isomer | Key ¹H NMR Signals (ppm) | Solvent |
| 2,4-Dinitroaniline | Aromatic protons, Amine protons | DMSO-d6 |
| 2,6-Dinitroaniline | Aromatic protons, Amine protons | CDCl₃ |
| 3,5-Dinitroaniline | Aromatic protons, Amine protons | DMSO-d6 |
(Note: Specific chemical shifts and coupling constants can be found in the referenced spectra in the experimental protocols section.)
¹³C NMR Spectral Data
| Isomer | Key ¹³C NMR Signals (ppm) | Solvent |
| 2,4-Dinitroaniline | Aromatic carbons | DMSO-d6 |
| 2,5-Dinitroaniline | Not Available | - |
| 3,4-Dinitroaniline | Not Available | - |
| 3,5-Dinitroaniline | Aromatic carbons | DMSO-d6 |
(Note: Specific chemical shifts can be found in the referenced spectra in the experimental protocols section.)
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which can be used to confirm the molecular weight and deduce structural information.
| Isomer | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 2,4-Dinitroaniline | 183 | 153, 137, 107, 91, 79, 63 |
| 3,4-Dinitroaniline | 183 | Not Available |
| 3,5-Dinitroaniline | 183 | 153, 137, 123, 107, 91, 79, 63 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate data acquisition.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the dinitroaniline isomer in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) with a concentration in the range of 1-10 µg/mL.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of 200-800 nm. Use the pure solvent as a blank for baseline correction.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The concentration of the analyte can be calculated from the intensity of the absorption band at a specific wavelength.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for functional groups such as N-H stretching (amine), C-H aromatic stretching, C=C aromatic stretching, and the symmetric and asymmetric stretching of the nitro group (NO₂).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the solid or a solution of the dinitroaniline isomer into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample must be volatile enough to be vaporized in the ion source.[8]
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV).[9]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern. This fragmentation provides a molecular fingerprint that can aid in structural elucidation.[8][9]
Workflow for Spectroscopic Analysis and Comparison
The following diagram illustrates a logical workflow for the comprehensive .
Caption: Workflow for spectroscopic analysis of dinitroaniline isomers.
References
- 1. Experiment: Fourier-Transform-Infrared-Spectroscopy on Solids [home.uni-leipzig.de]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
comparative study of the thermal properties of different dinitroanilines
For Immediate Release
A comprehensive comparative analysis of the thermal properties of the six isomers of dinitroaniline reveals significant differences in their melting points and decomposition characteristics. This study provides critical data for researchers, scientists, and drug development professionals working with these energetic compounds, offering insights into their relative thermal stabilities. The dinitroaniline isomers investigated include 2,3-dinitroaniline, 2,4-dinitroaniline, 2,5-dinitroaniline, 2,6-dinitroaniline, 3,4-dinitroaniline, and 3,5-dinitroaniline.
The thermal behavior of these isomers was evaluated using standard thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on melting points, decomposition temperatures, and the associated energy changes, which are crucial for assessing the safety and handling of such materials.
Summary of Thermal Properties
The key thermal properties of the dinitroaniline isomers are summarized in the table below. The data highlights the influence of the nitro group positions on the thermal stability of the molecule.
| Isomer | Melting Point (°C) | Decomposition Characteristics |
| 2,3-Dinitroaniline | 134-136 | Data not readily available in comparative studies. |
| 2,4-Dinitroaniline | ~188 | Decomposition begins after melting, around 200.6°C, with exothermic peaks at approximately 208.4°C and 214.9°C.[1][2] |
| 2,5-Dinitroaniline | 185-190[3] | Data not readily available in comparative studies. |
| 2,6-Dinitroaniline | 136 (with decomposition)[4] | Decomposes upon melting.[4] |
| 3,4-Dinitroaniline | 154-158 | Data not readily available in comparative studies. |
| 3,5-Dinitroaniline | 160-162 | Data not readily available in comparative studies. |
Note: Decomposition characteristics can be influenced by experimental conditions such as heating rate and atmosphere.
The data reveals that 2,4-dinitroaniline and 2,5-dinitroaniline exhibit the highest melting points among the isomers, suggesting greater crystal lattice stability. In contrast, 2,6-dinitroaniline shows the least thermal stability, as it decomposes upon melting at a relatively low temperature.[4] For 2,4-dinitroaniline, thermal decomposition is a multi-step process that occurs after melting.[1][2] Comprehensive, directly comparative data on the decomposition of all isomers under identical conditions remains an area for further investigation.
Experimental Protocols
The thermal analysis of energetic materials like dinitroanilines requires standardized and carefully controlled experimental procedures to ensure safety and data accuracy. The primary techniques employed in gathering the data for this comparison are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC):
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine melting points, decomposition onsets, and the enthalpy of these transitions.
-
Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of the dinitroaniline isomer is placed in an aluminum or hermetically sealed pan.[5]
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used.
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative decomposition.[5]
-
Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic peaks represent melting, while exothermic peaks indicate decomposition. The onset temperature of the exotherm is a key indicator of thermal stability.
Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature. This method is crucial for determining the temperature at which decomposition begins and quantifying the mass loss associated with this process.
-
Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in a ceramic or platinum crucible.[5]
-
Instrumentation: A calibrated Thermogravimetric Analyzer is used.
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).[5]
-
Data Analysis: The TGA curve plots the percentage of mass loss against temperature. The onset of mass loss signifies the beginning of decomposition.
Logical Workflow for Comparative Thermal Analysis
The following diagram illustrates a logical workflow for conducting a comparative study of the thermal properties of dinitroaniline isomers.
Caption: Workflow for the comparative thermal analysis of dinitroanilines.
This structured approach ensures that the data collected is reliable and allows for a meaningful comparison of the thermal stabilities of the different dinitroaniline isomers. The findings of such studies are essential for the safe handling, storage, and application of these compounds in various scientific and industrial fields.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of N,N-Dimethyl-3,5-dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N,N-Dimethyl-3,5-dinitroaniline, a compound of interest in various research and development sectors, necessitates the use of validated, robust, and reliable analytical methods. The validation of an analytical procedure is crucial to ensure that the method is suitable for its intended purpose, providing data that is both accurate and precise.[1][2] This guide offers a comparative overview of common analytical techniques for the quantification of N,N-Dimethyl-3,5-dinitroaniline, presenting supporting experimental data and detailed methodologies. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Comparative Performance of Analytical Methods
The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the practical considerations of sample throughput and cost. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are commonly employed techniques for the analysis of aromatic nitro compounds. The following table summarizes the typical performance data for these methods in the context of N,N-Dimethyl-3,5-dinitroaniline quantification.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry | ICH Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 | R² ≥ 0.995 |
| Range | 0.5 - 100 µg/mL | 0.01 - 20 µg/mL | 1 - 50 µg/mL | To be defined by the application |
| Accuracy (% Recovery) | 98.5 - 101.5% | 99.0 - 101.0% | 95.0 - 105.0% | 80 - 120% |
| Precision (% RSD) | ||||
| - Repeatability | < 1.0% | < 1.5% | < 2.0% | ≤ 2% |
| - Intermediate Precision | < 1.5% | < 2.5% | < 3.0% | ≤ 3% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.005 µg/mL | 0.5 µg/mL | S/N ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.015 µg/mL | 1.5 µg/mL | S/N ratio of 10:1 |
| Specificity | High | Very High | Low to Moderate | Ability to assess the analyte unequivocally |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of analytical results. The following protocols are representative of the procedures used to validate the methods compared above.
1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method offers a balance of sensitivity and robustness for the routine quantification of N,N-Dimethyl-3,5-dinitroaniline.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of N,N-Dimethyl-3,5-dinitroaniline.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: A stock solution of N,N-Dimethyl-3,5-dinitroaniline is prepared in a suitable solvent such as acetonitrile. Working standards are prepared by serial dilution of the stock solution.
-
Validation Procedures:
-
Linearity: A series of at least five concentrations are injected in triplicate to establish the linear range.
-
Accuracy: Determined by the recovery of spiked samples at three different concentration levels.
-
Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).
-
LOD and LOQ: Determined based on the signal-to-noise ratio.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity, making it suitable for trace-level analysis and identification of the analyte.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is optimized to ensure good separation.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer: Operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
-
-
Sample Preparation: Samples are dissolved in a volatile organic solvent like ethyl acetate. Derivatization may be employed if necessary to improve volatility and thermal stability.
-
Validation Procedures: The validation parameters are assessed similarly to the HPLC-UV method, with a focus on the specificity provided by the mass spectrometric detection.
3. UV-Vis Spectrophotometry
This technique is a simpler and more accessible method, suitable for the quantification of N,N-Dimethyl-3,5-dinitroaniline in simple matrices where high selectivity is not required.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Methodology:
-
The wavelength of maximum absorbance (λmax) for N,N-Dimethyl-3,5-dinitroaniline in a specific solvent (e.g., methanol or ethanol) is determined.
-
A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
-
The concentration of the analyte in unknown samples is determined by measuring their absorbance and interpolating from the calibration curve.
-
-
Validation Procedures:
-
Linearity: Assessed by the correlation coefficient of the calibration curve.
-
Accuracy and Precision: Determined by analyzing samples of known concentrations.
-
Specificity: This method is susceptible to interference from other compounds that absorb at the same wavelength.
-
Workflow for Analytical Method Validation
A systematic workflow is crucial for the successful validation of any analytical method. The following diagram illustrates the key stages involved in this process.
Caption: A generalized workflow for the validation of an analytical method.
References
- 1. database.ich.org [database.ich.org]
- 2. benchchem.com [benchchem.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Safety Operating Guide
Proper Disposal of N,N-Dimethyl-3,5-dinitroaniline: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of N,N-Dimethyl-3,5-dinitroaniline (CAS No. 46429-76-9) in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. N,N-Dimethyl-3,5-dinitroaniline is a hazardous substance and must be handled with appropriate care.
Immediate Safety and Hazard Information
N,N-Dimethyl-3,5-dinitroaniline is a toxic compound that is harmful if swallowed, inhaled, or in contact with skin. It can cause skin and serious eye irritation. Dinitroaniline compounds are also noted for their potential to be explosive, especially when dry or subjected to heat, shock, or friction. Therefore, it is imperative to handle this chemical with extreme caution in a controlled laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory when handling N,N-Dimethyl-3,5-dinitroaniline. The following table summarizes the required PPE based on safety data for the compound and related nitroaromatic substances.[1][2][3]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a risk of splashes.[1][2] | Protects against splashes and dust that can cause severe eye irritation. |
| Skin Protection | Flame-resistant lab coat, fully buttoned.[1] | Provides a barrier against accidental skin contact. |
| Hand Protection | Chemical-impermeable gloves (e.g., Butyl rubber). Gloves must be inspected before use and changed immediately if contaminated.[2] | Prevents skin absorption, a primary route of exposure for nitro compounds. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust formation is likely or if working outside of a certified chemical fume hood.[1][4] | Protects against the inhalation of harmful dust particles. |
Disposal Workflow
The recommended procedure for the disposal of N,N-Dimethyl-3,5-dinitroaniline involves a chemical degradation step to reduce the nitro groups, followed by neutralization and appropriate disposal of the resulting waste streams. This approach mitigates the inherent hazards of the compound before final disposal.
Caption: Disposal workflow for N,N-Dimethyl-3,5-dinitroaniline.
Experimental Protocol: Chemical Degradation of N,N-Dimethyl-3,5-dinitroaniline
This protocol details a laboratory-scale procedure for the chemical reduction of N,N-Dimethyl-3,5-dinitroaniline to the less hazardous N,N-dimethylbenzene-1,3,5-triamine. This method is adapted from established procedures for the reduction of aromatic nitro compounds using iron in an acidic medium.
Materials:
-
N,N-Dimethyl-3,5-dinitroaniline
-
Iron powder, fine grade
-
Glacial acetic acid
-
Ethanol
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite or other filter aid
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, separatory funnel, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Filtration apparatus (Buchner funnel, filter paper)
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Preparation: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: For every 1 gram of N,N-Dimethyl-3,5-dinitroaniline, add a solvent mixture of ethanol, glacial acetic acid, and water. A common ratio is a 2:2:1 mixture of ethanol:acetic acid:water. Use enough solvent to create a stirrable suspension.
-
Addition of Iron Powder: To the stirred suspension, slowly add approximately 5 molar equivalents of iron powder in small portions. The reaction can be exothermic, so control the rate of addition to avoid excessive heat generation.
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain stirring. Monitor the progress of the reaction by TLC until the starting material is no longer visible. The reaction time will vary depending on the scale and specific conditions but is typically in the range of 1-3 hours.
-
Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate to ensure all the product is collected in the filtrate.
-
Work-up - Neutralization: Transfer the filtrate to a separatory funnel. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or another suitable base until the solution is basic (pH > 8). Be cautious as carbon dioxide evolution may cause foaming.
-
Work-up - Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Waste Disposal:
-
Aqueous Waste: The neutralized aqueous layer, now containing primarily inorganic salts, may be suitable for drain disposal with copious amounts of water, depending on local regulations. Always check and comply with your institution's and local wastewater disposal guidelines.
-
Organic Waste: The concentrated organic residue containing the N,N-dimethylbenzene-1,3,5-triamine should be collected in a designated hazardous waste container for organic solvents and residues.
-
Solid Waste: The filtered iron salts should be collected in a labeled container for solid hazardous waste disposal.
-
Disclaimer: This protocol is intended for use by trained laboratory personnel. Always perform a thorough risk assessment before beginning any new procedure. The disposal of all waste streams must be in full compliance with local, state, and federal regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
